Product packaging for AT13148(Cat. No.:CAS No. 1056901-62-2)

AT13148

Cat. No.: B1683962
CAS No.: 1056901-62-2
M. Wt: 313.8 g/mol
InChI Key: IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Multi-AGC Kinase Inhibitor AT13148 is an orally available, small molecule inhibitor of AGC group kinases, with potential antineoplastic activity. This compound inhibits, in an ATP-competitive manner, the enzymatic activity of two AGC kinases, protein kinase B (PKB or AKT) and p70S6K which play key roles in the PI3K/PKB/mTOR signaling pathway. Blockade of this pathway leads to an inhibition of cell growth and the induction of apoptosis in susceptible tumor cells. PI3K/PKB/mTOR pathway is dysregulated in greater than 50% of tumors, and is often correlated with resistance and increased tumor survival. AGC group kinases are serine/threonine kinases that are regulated by secondary messengers such as cyclic AMP and lipids.
AT-13148 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an AKT kinase inhibitor with antineoplastic activity;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16ClN3O B1683962 AT13148 CAS No. 1056901-62-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRWNGPLJQXWFJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056901-62-2
Record name AT-13148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AT-13148
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AT13148: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is a novel, orally available, small-molecule inhibitor targeting the AGC group of kinases.[1] Developed through fragment-based screening and structure-based design, it exhibits potent anti-tumor activity in preclinical models.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple AGC kinases, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of the AGC kinase signaling pathways is a key driver in a variety of cancers.[3] By simultaneously targeting several key nodes within these pathways, this compound offers the potential for enhanced antitumor activity and the ability to overcome resistance mechanisms that can arise from the inhibition of a single target.[3][4]

The primary targets of this compound include Protein Kinase B (AKT), p70S6 Kinase (p70S6K), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase A (PKA).[3][5] Inhibition of these kinases leads to the blockade of downstream signaling cascades, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2][3]

Quantitative Pharmacological Data

The inhibitory activity of this compound against a panel of AGC kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values are summarized in the table below.

Target KinaseIC50 (nM)Cell LineGI50 (µM)
AKT138[3][5]A549 (Lung)3.8[3]
AKT2402[3][5]BT474 (Breast)1.8[3]
AKT350[3][5]HCT-116 (Colon)2.5[3]
p70S6K8[3][5]MES-SA (Uterine)1.5[3]
PKA3[3][5]PC3 (Prostate)2.9[3]
ROCKI6[3][5]U87MG (Glioblastoma)2.1[3]
ROCKII4[3][5]
RSK185[3]
SGK363[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ROCK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[3] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[3] this compound directly inhibits AKT and the downstream kinase p70S6K, leading to the dephosphorylation of their substrates and the suppression of pro-survival signals.[3] This ultimately results in the induction of apoptosis.[3][4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation p70S6K p70S6K mTORC1->p70S6K S6 S6 p70S6K->S6 S6->Proliferation This compound This compound This compound->AKT This compound->p70S6K

This compound Inhibition of the PI3K/AKT/mTOR Pathway.
ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway plays a significant role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[6] this compound is a potent inhibitor of both ROCKI and ROCKII.[3][5] By inhibiting ROCK, this compound disrupts the formation of stress fibers and focal adhesions, thereby impeding cancer cell migration and invasion.[6]

ROCK_Signaling_Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK pMLC p-MLC ROCK->pMLC phosphorylates MLC Myosin Light Chain (MLC) Actin Actin Cytoskeleton pMLC->Actin Migration Cell Migration & Invasion Actin->Migration This compound This compound This compound->ROCK

This compound Inhibition of the ROCK Signaling Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of this compound against a panel of purified kinases.

Materials:

  • Recombinant human kinases (e.g., AKT1, ROCKII, PKA)

  • Kinase-specific peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microplate, combine the recombinant kinase, the kinase-specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (AlamarBlue® Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., U87MG, PC3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • AlamarBlue® reagent

  • 96-well microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

  • Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.

Materials:

  • Cancer cell lines

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-S6RP, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound or DMSO for the desired time and concentration.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system to visualize the protein bands.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture Cell Culture & This compound Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging & Analysis Detection->Imaging

A Representative Workflow for Western Blot Analysis.

Conclusion

This compound is a potent multi-AGC kinase inhibitor that demonstrates significant anti-tumor activity by targeting key cancer-promoting signaling pathways. Its ability to simultaneously inhibit AKT, p70S6K, and ROCK provides a multi-pronged attack on cancer cell proliferation, survival, and motility. The data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of this compound, supporting its continued investigation and development as a potential therapeutic agent for a range of solid tumors. However, a first-in-human study concluded that the narrow therapeutic index and the pharmacokinetic profile of this compound led to the recommendation to not develop the compound further.[2]

References

AT13148: A Multi-AGC Kinase Inhibitor Targeting Core Oncogenic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, ATP-competitive inhibitor of multiple AGC kinases, a family of signaling proteins frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, detailing its target profile, mechanism of action, effects on downstream signaling pathways, and methodologies for its preclinical evaluation. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the AGC kinase family.

Introduction

The AGC family of serine/threonine kinases, which includes key regulators of cell growth, proliferation, survival, and metabolism such as AKT, p70S6K, PKA, and ROCK, represents a critical node in cancer signaling.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central signaling cascade involving multiple AGC kinases, is a common event in a wide range of human cancers, often associated with tumor progression, therapeutic resistance, and poor prognosis.[2] this compound was developed as a multi-AGC kinase inhibitor with the rationale that simultaneous inhibition of several key nodes within this pathway could lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms associated with single-target agents.[3][4]

Mechanism of Action

This compound exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of its target AGC kinases.[2] This prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of oncogenic signals. By targeting multiple kinases within the same pathway, this compound can induce a more comprehensive shutdown of signaling compared to selective inhibitors.[3]

Target Profile and In Vitro Potency

This compound has been characterized as a potent inhibitor of several AGC kinases. The in vitro inhibitory activity of this compound against a panel of kinases is summarized in Table 1.

Target Kinase IC50 (nM)
PKA3[5][6]
ROCKII4[5][6]
ROCKI6[5][6]
p70S6K8[5][6]
AKT138[5][6]
AKT350[5][6]
SGK363[6]
RSK185[6]
AKT2402[5][6]
CHK2>800[6]
Aurora B>800[6]

Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Cellular Activity

The inhibitory effect of this compound on cancer cell proliferation has been evaluated across a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are presented in Table 2.

Cell Line Cancer Type GI50 (µM)
Various Cancer Cell LinesCancers with deregulated PI3K-AKT-mTOR or RAS-RAF pathways1.5 - 3.8[5][7]

Table 2: In Vitro Anti-proliferative Activity of this compound. GI50 values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Signaling Pathways and Downstream Effects

This compound's primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. By targeting AKT and p70S6K, this compound blocks downstream signaling events that promote cell survival and proliferation. Additionally, its inhibition of ROCK kinases can impact cell motility and metastasis.[4]

AT13148_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis | p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth eIF4EBP1->Cell_Growth This compound This compound This compound->AKT This compound->p70S6K ROCK ROCK This compound->ROCK Cell_Motility Cell Motility ROCK->Cell_Motility

Figure 1: this compound Signaling Pathway.

Induction of Apoptosis and Cell Cycle Effects

Gene expression studies have shown that this compound has a predominant effect on apoptosis-related genes.[3] The inhibition of the pro-survival AKT signaling pathway is a key driver of this pro-apoptotic effect. In some cancer cell lines, this compound has also been observed to cause a G2/M cell cycle arrest.

Compensatory Feedback Loops

A critical aspect of targeting the PI3K/AKT/mTOR pathway is the existence of negative feedback loops. Inhibition of downstream effectors like p70S6K can lead to the reactivation of upstream signaling through the release of this feedback inhibition.[6][8] Studies with this compound have shown the induction of upstream regulators such as IRS2 and PIK3IP1, which can represent a compensatory feedback mechanism.[3]

Feedback_Loop RTK RTK IRS1 IRS1/2 RTK->IRS1 PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->IRS1 Negative Feedback IRS1->PI3K This compound This compound This compound->AKT This compound->p70S6K

Figure 2: Compensatory Feedback Loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assays
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Alamar Blue Assay protocol.

  • Cell Fixation: After 72 hours of incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control wells.

Western Blotting for Phosphorylated Proteins
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-p70S6K, p70S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Lysis Cell Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 3: Western Blotting Workflow.

Clinical Development and Future Perspectives

This compound entered a first-in-human Phase I clinical trial in patients with advanced solid tumors.[9] However, the clinical development of this compound was not pursued further due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, and skin rash being observed.[4][10] Despite this, the preclinical and clinical data generated for this compound provide valuable insights into the therapeutic potential and challenges of targeting multiple AGC kinases. The distinct mechanism of action and the induction of compensatory feedback loops observed with this compound highlight important considerations for the design of future inhibitors targeting the PI3K/AKT/mTOR pathway.[3]

Conclusion

This compound is a well-characterized multi-AGC kinase inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway. Its preclinical efficacy in various cancer models underscores the therapeutic potential of this targeting strategy. This technical guide provides a comprehensive resource for researchers, summarizing the key characteristics of this compound and providing detailed protocols for its in vitro evaluation. The knowledge gained from the study of this compound will continue to inform the development of next-generation kinase inhibitors for cancer therapy.

References

AT13148: An In-Depth Technical Guide to a Multi-AGC Kinase Inhibitor in PI3K/AKT/mTOR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, ATP-competitive multi-AGC kinase inhibitor that has demonstrated significant preclinical antitumor activity.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action within the PI3K/AKT/mTOR signaling pathway, its pharmacological data, and detailed experimental protocols relevant to its study. Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which centrally involves AGC kinases like AKT, p70S6 kinase (p70S6K), and others, is a critical driver in multiple cancers.[1][3] this compound's ability to simultaneously inhibit several of these kinases presents a promising strategy to enhance antitumor effects and mitigate resistance compared to single-target inhibitors.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action and Position in the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anticancer effects by inhibiting a range of AGC serine/threonine kinases, which are key components of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, leading to increased protein synthesis and cell growth.[5]

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing their catalytic activity.[2] Its primary targets include AKT1, AKT2, AKT3, p70S6K, Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][7] By inhibiting these kinases, this compound effectively blocks signal transduction downstream of PI3K, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1]

A notable characteristic of this compound is its distinct mechanism of action compared to more selective AKT inhibitors.[1] Gene expression studies have revealed that this compound predominantly affects apoptosis-related genes, whereas some selective AKT inhibitors primarily modulate cell-cycle genes.[1][3] Furthermore, while some ATP-competitive AKT inhibitors induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473, this is not the case for this compound.[1]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the key points of inhibition by this compound.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Cycle_Progression Cell Cycle Progression AKT->Cell_Cycle_Progression Promotes p70S6K p70S6K mTORC1->p70S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits S6 S6 Ribosomal Protein p70S6K->S6 Phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits PKA PKA ROCK ROCK Cell_Survival Cell Survival Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth This compound This compound This compound->AKT Inhibits This compound->p70S6K Inhibits This compound->PKA Inhibits This compound->ROCK Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assays (GI50 in Cancer Cell Lines) Kinase_Assay->Cell_Proliferation Identifies potent inhibitor Western_Blot Western Blot Analysis (Target Modulation) Cell_Proliferation->Western_Blot Confirms cellular activity Xenograft_Model Tumor Xenograft Model (Efficacy Study) Western_Blot->Xenograft_Model Validates on-target effect PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Xenograft_Model->PK_PD_Analysis Correlates exposure with effect Toxicity_Study Toxicity Assessment Xenograft_Model->Toxicity_Study Assesses safety profile Data_Analysis Statistical Analysis of Efficacy and Toxicity Data PK_PD_Analysis->Data_Analysis Toxicity_Study->Data_Analysis Mechanism_Confirmation Confirmation of Mechanism of Action Data_Analysis->Mechanism_Confirmation

References

AT13148: A Technical Whitepaper on ATP-Competitive Inhibition of AGC Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, small-molecule inhibitor that functions through ATP-competitive inhibition of the AGC family of protein kinases.[1] This multi-targeted agent demonstrates significant activity against key nodes in oncogenic signaling pathways, including AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] Its ability to simultaneously block these critical pathways underscores its potential as an anti-neoplastic agent.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central cellular signaling cascade, is a frequent event in tumorigenesis, often correlating with increased tumor survival and therapeutic resistance.[1] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1][5] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. The discovery of this compound was facilitated by fragment-based screening and structure-based design, with X-ray crystallography confirming its binding within the ATP pocket of a PKA-AKT chimera, a validated surrogate for studying inhibitor-AKT interactions.[5]

As a multi-AGC kinase inhibitor, this compound's therapeutic potential lies in its ability to concurrently suppress multiple signaling pathways that drive cancer cell proliferation and survival.[6] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of downstream substrates of AKT, p70S6K, PKA, and ROCK, ultimately inducing apoptosis in cancer cells with relevant genetic alterations.[2][5]

Quantitative Inhibitory Profile

The potency of this compound has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical IC50 Values for this compound Against AGC Kinases
Kinase TargetIC50 (nM)
AKT138
AKT2402
AKT350
p70S6K8
PKA3
ROCK I6
ROCK II4
RSK185
SGK363
Data sourced from MedchemExpress and other publications.[3][7][8]
Table 2: Cellular GI50 Values for this compound in Cancer Cell Lines
Cell Line ContextGI50 (µM)
Panel of cancer cell lines with deregulated PI3K-AKT-mTOR or RAS-RAF pathways1.5 - 3.8
GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[3][4]

Signaling Pathways and Pharmacodynamics

This compound primarily targets the PI3K/AKT/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival. By inhibiting AKT and p70S6K, this compound effectively disrupts this pathway.[1] Furthermore, its potent inhibition of ROCK kinases suggests an impact on cell motility and metastasis.[9] An interesting pharmacodynamic effect observed with this compound and other ATP-competitive AKT inhibitors is the induction of AKT phosphorylation at Serine 473. However, studies have shown this is not a therapeutically relevant reactivation, as the phosphorylation of downstream AKT substrates remains suppressed.[5] Gene expression analyses have revealed that this compound predominantly modulates apoptosis-related genes.[2][6] A compensatory feedback loop involving the induction of upstream regulators such as IRS2 and PIK3IP1 has also been observed.[2][6]

AT13148_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT p70S6K p70S6K AKT->p70S6K GSK3B GSK-3β AKT->GSK3B Feedback IRS2, PIK3IP1 Induction AKT->Feedback Proliferation Inhibition of Apoptosis AKT->Proliferation PDK1->AKT pThr308 mTORC2 mTORC2 mTORC2->AKT pSer473 p70S6K->Proliferation ROCK ROCK This compound This compound This compound->AKT This compound->p70S6K This compound->ROCK Apoptosis Induction of Apoptosis This compound->Apoptosis Feedback->RTK

Caption: this compound inhibits key AGC kinases to block proliferation and induce apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 values of this compound against specific kinases.

Materials:

  • Recombinant human kinases (e.g., AKT1, p70S6K, ROCKI)

  • Kinase-specific peptide substrate

  • ATP (at a concentration equivalent to the Km for each enzyme)

  • This compound (serial dilutions)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle control (DMSO).

  • Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (SRB or Alamar Blue)

This assay measures the effect of this compound on the proliferation of cancer cell lines.[4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (serial dilutions)

  • 96-well plates

  • For SRB: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution

  • For Alamar Blue: Alamar Blue reagent

  • Plate reader (absorbance for SRB, fluorescence for Alamar Blue)

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72-96 hours.[4]

  • For SRB Assay:

    • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm.

  • For Alamar Blue Assay:

    • Add Alamar Blue reagent (10% of the culture volume) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Read fluorescence with excitation at 560 nm and emission at 590 nm.

  • Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.

Western Blot Analysis for Phospho-Protein Levels

This method is used to assess the pharmacodynamic effects of this compound on downstream signaling proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[5]

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein or a loading control like GAPDH.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trial KinaseAssay Biochemical Kinase Assay ProlifAssay Cell Proliferation Assay (SRB/Alamar) KinaseAssay->ProlifAssay CellCulture Cancer Cell Line Culture CellCulture->ProlifAssay WesternBlot Western Blot (Phospho-Proteins) CellCulture->WesternBlot Xenograft Tumor Xenograft Model ProlifAssay->Xenograft WesternBlot->Xenograft Dosing Oral Dosing of This compound Xenograft->Dosing Phase1 Phase I Study (Human) Xenograft->Phase1 TumorGrowth Tumor Growth Measurement Dosing->TumorGrowth PD_Biopsy Pharmacodynamic Analysis (Biopsy) Dosing->PD_Biopsy PK_PD Pharmacokinetics & Pharmacodynamics Phase1->PK_PD Safety Safety & Tolerability Assessment PK_PD->Safety

Caption: A typical preclinical to clinical workflow for evaluating this compound.

Conclusion

This compound is a novel, orally active, ATP-competitive inhibitor of multiple AGC kinases, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical cancer models.[2][10] Its distinct mechanism of action, targeting several key nodes in the PI3K/AKT/mTOR and ROCK signaling pathways, presents a compelling strategy to overcome resistance mechanisms associated with single-target inhibitors.[2][5] The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-kinase inhibitors. While a first-in-human study suggested a narrow therapeutic index which halted further development, the lessons learned in the design and testing of agents that simultaneously inhibit multiple kinases are significant for the future of cancer therapy.[7][9]

References

AT13148: A Multi-faceted Approach to Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, multi-AGC kinase inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. By targeting multiple nodes within critical cell survival pathways, this compound presents a distinct and effective strategy for promoting programmed cell death in malignant cells.

Core Mechanism of Action: Inhibition of AGC Kinases to Trigger Apoptosis

This compound functions as an ATP-competitive inhibitor of several members of the AGC kinase family, which are pivotal regulators of cell growth, proliferation, and survival.[1] Deregulation of these kinases is a common driver in a multitude of cancers. The primary targets of this compound include AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By simultaneously blocking these key survival signals, this compound effectively shifts the cellular balance towards apoptosis.

The induction of apoptosis by this compound has been observed to be concentration and time-dependent in various cancer cell lines, including those with HER2-positive, PIK3CA-mutant, and PTEN-deficient backgrounds.[1] Notably, gene expression studies have revealed that this compound has a predominant effect on apoptosis-related genes, distinguishing its mechanism from more selective AKT inhibitors which primarily modulate cell-cycle genes.[1]

Quantitative Data: Inhibitory Profile and Cellular Potency

The efficacy of this compound is underscored by its potent inhibition of key AGC kinases and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
AKT138[2][3]
AKT2402[2][3]
AKT350[3]
p70S6K8[2]
PKA3[2]
ROCK I6[2][3]
ROCK II4[2][3]

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeGenetic BackgroundIC50 (µM)
BT474BreastHER2-positive, PIK3CA-mutantNot explicitly stated
PC3ProstatePTEN-deficientNot explicitly stated
MES-SAUterinePTEN-deficientNot explicitly stated
HGC-27GastricNot specifiedPotent cytotoxic effects reported
AGSGastricNot specifiedPotent cytotoxic effects reported
SNU-601GastricNot specifiedPotent cytotoxic effects reported
N87GastricNot specifiedPotent cytotoxic effects reported
MKN-28GastricNot specifiedPotent cytotoxic effects reported

Note: While potent activity was reported, specific IC50 values for apoptosis induction in these cell lines were not detailed in the provided search results.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key nodes targeted by this compound and the downstream consequences leading to apoptosis.

AT13148_Apoptosis_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Bad Bad AKT->Bad p70S6K p70S6K mTORC1->p70S6K Bcl2 Bcl-2 Bad->Bcl2 Apoptosis_Factors Pro-apoptotic Factors Bcl2->Apoptosis_Factors ROCK ROCK ROCK->Apoptosis_Factors Apoptosis Apoptosis Apoptosis_Factors->Apoptosis This compound This compound This compound->AKT This compound->p70S6K This compound->ROCK Experimental_Workflow cluster_culture cluster_assays cluster_data Cell_Culture Cancer Cell Line Culture AT13148_Treatment Treatment with this compound (Dose-response & Time-course) Cell_Culture->AT13148_Treatment Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) AT13148_Treatment->Flow_Cytometry Western_Blot Western Blot Analysis (p-AKT, p-p70S6K, Cleaved Caspases) AT13148_Treatment->Western_Blot Caspase_Assay Caspase Activity Assay AT13148_Treatment->Caspase_Assay Data_Analysis Quantitative Analysis (IC50, % Apoptotic Cells, Protein Expression) Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

References

AT13148: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for AT13148, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC family, which are crucial components of signaling pathways frequently dysregulated in cancer.[1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously inhibiting these kinases, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence suggests that this multi-targeted approach may offer increased antitumor activity and potentially minimize clinical resistance compared to single-target agents.[1][2][4]

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and antiproliferative activity of this compound across various assays and cancer cell lines.

Table 1: Inhibitory Activity of this compound against AGC Kinases

Kinase TargetIC50 (nM)
Akt138[5][6]
Akt2402[5][6]
Akt350[5][6]
p70S6K8[5][6]
PKA3[5][6]
ROCKI6[5][6]
ROCKII4[5][6][7]

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeaturesGI50 (µM)
U87MGGlioblastomaPTEN-deficient1.5 - 3.8[1]
BT474Breast CancerHER2-positive, PIK3CA-mutant1.5 - 3.8[1]
PC3Prostate CancerPTEN-deficient1.5 - 3.8[1]
MES-SAUterine SarcomaPTEN-deficient1.5 - 3.8[1]

In Vivo Preclinical Efficacy

This compound has demonstrated significant antitumor activity in multiple human tumor xenograft models.

Table 3: Summary of In Vivo Antitumor Efficacy of this compound

Xenograft ModelCancer TypeDosing ScheduleOutcome
BT474Breast Cancer40 mg/kg, p.o., 2 consecutive days, 3 days rest[1]Significant tumor growth inhibition[1]
PC3Prostate CancerNot specifiedAntitumor efficacy[1][2][4]
MES-SAUterine Sarcoma40 - 50 mg/kg, p.o.[7]Marked antitumor effects[1][2][4][7]
HGC27Gastric CancerNot specifiedSignificant inhibition of tumor growth[6]

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have characterized the profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Mice

ParameterValue (at 5 mg/kg i.v.)
Plasma Clearance1.68 L/h/kg[1]
Volume of Distribution9.05 L/kg[1]
Terminal Half-life2.83 hours[1]
Bioavailability (Oral)Complete (at 5 mg/kg)[6]

Experimental Protocols

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

  • Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays were performed with ATP concentrations equivalent to the Km for each respective enzyme to ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10 µM this compound was initially determined against a broad panel of 40 kinases.[5] For selected kinases, full IC50 curves were generated.

Cell Proliferation Assay
  • Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in various cancer cell lines.

  • Methodology: Cancer cell lines were seeded in microplates and exposed to a range of this compound concentrations for a period of 72 or 96 hours. Cell viability and proliferation were assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay (96 hours).[5]

Human Tumor Xenograft Studies
  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly to assess treatment efficacy.

Pharmacokinetic Analysis
  • Objective: To determine the pharmacokinetic profile of this compound in vivo.

  • Methodology: BALB/c mice were administered this compound either intravenously (i.v.) or orally (p.o.). Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were quantified using mass spectrometry.[1][8][9][10][11][12]

Visualizations

Signaling Pathway of this compound Inhibition

AT13148_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT CellGrowth Cell Growth & Proliferation Apoptosis Apoptosis AKT->CellGrowth AKT->Apoptosis p70S6K p70S6K p70S6K->CellGrowth PKA PKA ROCK ROCK This compound This compound This compound->AKT This compound->p70S6K This compound->PKA This compound->ROCK

Caption: this compound inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

General Preclinical Research Workflow for this compound

AT13148_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assays (IC50) CellProlif Cell Proliferation Assays (GI50) KinaseAssay->CellProlif ApoptosisAssay Apoptosis Induction CellProlif->ApoptosisAssay PK Pharmacokinetic Studies ApoptosisAssay->PK Xenograft Xenograft Efficacy Studies PK->Xenograft PD Pharmacodynamic Biomarker Analysis Xenograft->PD

Caption: Preclinical workflow for this compound from in vitro to in vivo studies.

Conclusion

The preclinical data for this compound demonstrates its potent activity as a multi-AGC kinase inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated a narrow therapeutic index and challenging pharmacokinetic profile, which led to the recommendation to discontinue further development.[8][10] The findings from the preclinical and early clinical evaluation of this compound provide valuable insights for the future design and development of multi-kinase inhibitors in oncology.[8][10]

References

AT13148: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AT13148, an orally bioavailable, ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and preclinical and clinical development of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol[1]
CAS Number 1056901-62-2[1]
Molecular Formula C₁₇H₁₆ClN₃O[1]
Molecular Weight 313.78 g/mol [1][2]
SMILES ClC1=CC=C(--INVALID-LINK--(O)CN)C=C1[1]
InChI InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1
Table 2: Physicochemical Properties of this compound
PropertyValue
Appearance White to off-white solid powder[1][2]
Purity ≥98%[1]
Solubility DMSO: 50 mg/mL (with sonication)[3], DMF: 30 mg/mL[4]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2]

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an ATP-competitive manner, targeting key components of pro-survival signaling pathways frequently dysregulated in cancer.[5]

The primary targets of this compound include Akt (also known as Protein Kinase B or PKB), p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[6] By inhibiting these kinases, this compound disrupts downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]

The following diagram illustrates the signaling pathways targeted by this compound.

AT13148_Signaling_Pathway Signaling Pathways Targeted by this compound PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt activates PDK1 PDK1 PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates GSK3b GSK3β Akt->GSK3b inhibits Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition p70S6K p70S6K mTORC1->p70S6K activates S6 S6 p70S6K->S6 phosphorylates Protein_Synthesis Protein Synthesis S6->Protein_Synthesis Cell_Cycle Cell Cycle Progression GSK3b->Cell_Cycle RhoA RhoA ROCK ROCK RhoA->ROCK activates MLC Myosin Light Chain (MLC) ROCK->MLC phosphorylates Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC->Actin_Cytoskeleton Cell_Motility Cell Motility & Invasion Actin_Cytoskeleton->Cell_Motility AC Adenylate Cyclase cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound This compound->Akt This compound->p70S6K This compound->ROCK This compound->PKA

Figure 1: this compound inhibits multiple AGC kinases, disrupting key signaling pathways.

Biological Activity

In Vitro Activity

This compound demonstrates potent inhibitory activity against a panel of AGC kinases. The half-maximal inhibitory concentrations (IC₅₀) for key targets are detailed in the table below.

Table 3: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC₅₀ (nM)
Akt138[2][6]
Akt2402[2][6]
Akt350[2][6]
p70S6K8[2][6]
PKA3[2][6]
ROCK16[2][6]
ROCK24[2][6]

Furthermore, this compound exhibits anti-proliferative effects across various cancer cell lines, particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with GI₅₀ values ranging from 1.5 to 3.8 µM.[6]

In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit tumor growth in models of uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of Akt and p70S6K signaling within the tumors.

Pharmacokinetics

In a Phase 1 clinical trial, the pharmacokinetic profile of this compound was evaluated in patients with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration (Cmax) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]

Clinical Development

A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[2][7] The study employed a dose-escalation design with this compound administered orally three days a week.[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound (or other inhibitor) - Assay Buffer Start->Prepare_Reagents Plate_Setup Plate Setup: - Add kinase, substrate, and this compound to microplate wells Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction: - Add ATP to start the kinase reaction Plate_Setup->Initiate_Reaction Incubate Incubate at a controlled temperature (e.g., 30°C or 37°C) for a defined time Initiate_Reaction->Incubate Stop_Reaction Stop Reaction: - Add a stop solution or use a detection reagent that terminates the reaction Incubate->Stop_Reaction Detection Detection: - Measure kinase activity (e.g., luminescence, fluorescence, radioactivity) Stop_Reaction->Detection Data_Analysis Data Analysis: - Calculate % inhibition - Determine IC₅₀ values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for determining the in vitro kinase inhibitory activity.

Detailed Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a serial dilution of this compound in an appropriate assay buffer.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no kinase (background).

  • Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.

  • Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of the substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Alamar Blue Assay)

The Alamar Blue assay is a common method to assess cell viability and proliferation.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include vehicle-treated control wells.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation status of target proteins following treatment with this compound.

Detailed Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Detailed Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Pharmacokinetic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Detailed Methodology:

  • Sample Collection: Collect blood samples from animals or patients at various time points after this compound administration. Process the blood to obtain plasma.

  • Sample Preparation: Extract this compound from the plasma using protein precipitation or liquid-liquid extraction. Add an internal standard to the samples to correct for variability in extraction and instrument response.

  • LC Separation: Inject the extracted sample onto a liquid chromatography system. The compound of interest is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.

  • MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify this compound and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

  • Data Analysis: Generate a calibration curve using standards of known this compound concentrations. Use this curve to determine the concentration of this compound in the unknown samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be calculated.

References

AT13148: A Technical Whitepaper on the Discovery and Development of a Multi-AGC Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinases in the AGC family, notably AKT and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Developed through a fragment-based drug discovery approach, this compound showed promising preclinical antitumor activity by simultaneously blocking key signaling pathways involved in cell growth, proliferation, and survival.[4][5][6] However, its clinical development was halted during a Phase I trial due to a narrow therapeutic index.[5][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical findings for this compound.

Discovery and Rationale

This compound was identified through high-throughput X-ray crystallography and fragment-based lead discovery techniques.[4][5][6] The rationale for its development was based on the hypothesis that simultaneously inhibiting multiple components of the frequently deregulated PI3K/AKT/mTOR signaling pathway could lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms associated with single-target agents.[2][4][8] By targeting key AGC kinases such as AKT, p70S6 kinase (p70S6K), and ROCK, this compound was designed to exert a potent and broad-spectrum inhibitory effect on cancer cell signaling.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of several AGC family kinases.[2][4] Its primary targets include AKT1/2/3, p70S6K, PKA, and ROCKI/II.[1][3] Inhibition of these kinases leads to the blockade of downstream signaling pathways crucial for cancer cell function. The dual inhibition of AKT and ROCK is a key feature, targeting both cell survival and proliferation (via AKT) and cellular processes like invasion and metastasis (via ROCK).[5][6] Preclinical studies demonstrated that this compound effectively blocks the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4]

Preclinical Development

In Vitro Kinase and Cell Proliferation Inhibition

This compound demonstrated potent inhibitory activity against a panel of AGC kinases. In vitro assays also showed significant inhibition of cell proliferation across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition of this compound

Kinase TargetIC50 (nM)
AKT138
AKT2402
AKT350
p70S6K8
PKA3
ROCKI6
ROCKII4
Data sourced from references[1][3].

Table 2: In Vitro Cell Proliferation Inhibition (GI50) of this compound

Cell LineCancer TypeGI50 (µM)
U87MGGlioblastoma~1.5 - 3.8
PC3Prostate~1.5 - 3.8
BT474Breast~1.5 - 3.8
MES-SAUterine Sarcoma~1.5 - 3.8
Data represents a range across a panel of cancer cell lines as cited in references[1][3][4].
In Vivo Antitumor Efficacy

Oral administration of this compound demonstrated significant antitumor activity in multiple human tumor xenograft models. Efficacy was observed in models with genetic alterations such as PTEN deficiency and PIK3CA mutations.

Table 3: Preclinical In Vivo Efficacy of this compound

Xenograft ModelCancer TypeDosing ScheduleOutcome
MES-SA (PTEN-deficient)Uterine Sarcoma40-50 mg/kg, p.o.Marked tumor growth inhibition
BT474 (HER2+, PIK3CA mutant)Breast Cancer40 mg/kg, p.o., 2 days on/3 days offSignificant tumor growth inhibition
PC3 (PTEN-deficient)Prostate CancerNot specifiedAntitumor efficacy shown
Data sourced from reference[4].

Clinical Development

Phase I "First-in-Human" Study

A Phase I clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[9]

  • Study Design : A standard 3+3 dose-escalation design was used, with this compound administered orally three days a week in 28-day cycles.[5][6][7]

  • Patient Population : 51 patients with advanced solid tumors for whom standard treatment was no longer effective were enrolled.[5][6]

Clinical Pharmacokinetics

Pharmacokinetic analysis was performed at various dose levels. At the maximally tolerated dose, the following parameters were observed.

Table 4: Pharmacokinetic Parameters of this compound at 180 mg Dose

ParameterValue
Mean Cmax383 - 400 nM
Mean AUC13,000 - 13,399 nM·h
Tmax~4 hours
T1/2~24 hours
Data sourced from references[5][6][7][9].
Safety and Tolerability

The study investigated doses ranging from 5 mg to 300 mg.[5][7] Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the determination of the maximally tolerated dose (MTD).

Table 5: Dose-Limiting Toxicities and Common Adverse Events

Dose LevelDose-Limiting Toxicity
300 mgHypotension
240 mgPneumonitis, Elevated Liver Enzymes
180 mgSkin Rash

Most Common Treatment-Related Side Effects: Fatigue, Nausea, Headaches, Hypotension.[5][6][7]

The MTD was established at 180 mg, administered three times a week.[5][6]

Development Discontinuation

Despite evidence of target engagement, specifically a reduction of p-cofilin in post-treatment tumor biopsies, the development of this compound was not pursued further.[5][6][7] The decision was based on the narrow therapeutic index and the overall pharmacokinetic and safety profile observed in the Phase I study.[5][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

AT13148_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_Rho Rho/ROCK Pathway PI3K PI3K AKT AKT PI3K->AKT Activates p70S6K p70S6K AKT->p70S6K Activates Survival Survival AKT->Survival Promotes Proliferation Proliferation p70S6K->Proliferation Promotes RhoA RhoA ROCK ROCK RhoA->ROCK Activates Metastasis/Invasion Metastasis/Invasion ROCK->Metastasis/Invasion Promotes This compound This compound This compound->AKT Inhibits This compound->p70S6K Inhibits This compound->ROCK Inhibits

Caption: this compound inhibits key nodes in the PI3K/AKT and Rho/ROCK signaling pathways.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_Discovery Discovery & In Vitro cluster_InVivo In Vivo Evaluation Fragment-Based\nScreening Fragment-Based Screening Lead Compound\n(this compound) Lead Compound (this compound) Fragment-Based\nScreening->Lead Compound\n(this compound) Kinase Assays\n(IC50) Kinase Assays (IC50) Lead Compound\n(this compound)->Kinase Assays\n(IC50) Cell Proliferation\nAssays (GI50) Cell Proliferation Assays (GI50) Kinase Assays\n(IC50)->Cell Proliferation\nAssays (GI50) Western Blot\n(Target Modulation) Western Blot (Target Modulation) Cell Proliferation\nAssays (GI50)->Western Blot\n(Target Modulation) PK Studies PK Studies Western Blot\n(Target Modulation)->PK Studies Proceed if active Xenograft\nEfficacy Studies Xenograft Efficacy Studies PK Studies->Xenograft\nEfficacy Studies PD Biomarkers\n(Tumor) PD Biomarkers (Tumor) Xenograft\nEfficacy Studies->PD Biomarkers\n(Tumor) Phase I\nCandidate Phase I Candidate PD Biomarkers\n(Tumor)->Phase I\nCandidate

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Logic of Dual Kinase Inhibition

Dual_Inhibition_Logic cluster_Targets This compound Targets cluster_Outcome Therapeutic Goal AKT_Pathway AKT Pathway Proliferation Growth & Proliferation AKT_Pathway->Proliferation Survival Survival AKT_Pathway->Survival ROCK_Pathway ROCK Pathway Metastasis Invasion & Metastasis ROCK_Pathway->Metastasis Antitumor_Effect Comprehensive Antitumor Effect Proliferation->Antitumor_Effect Survival->Antitumor_Effect Metastasis->Antitumor_Effect This compound This compound This compound->AKT_Pathway This compound->ROCK_Pathway

Caption: The therapeutic logic of this compound's dual inhibition of AKT and ROCK pathways.

Experimental Protocols

In Vitro Kinase Assays

Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Km for each enzyme.[1] Reactions were incubated for 1 hour at room temperature and subsequently stopped. The separation of peptide substrate and phosphorylated product was achieved via electrophoresis, followed by quantification using laser-induced fluorescence.

Cell Proliferation Assays

Cytotoxicity and proliferation inhibition were typically determined using a 72-hour Alamar Blue assay or a 96-hour sulforhodamine B (SRB) assay.[1] Cells were seeded in 96-well plates, allowed to adhere overnight, and then exposed to various concentrations of this compound. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from concentration-response curves.

Protein Immunoblotting (Western Blot)

Cells or tumor lysates were prepared in lysis buffers (e.g., 40 mmol/L Tris/HCl pH 7.5, 274 mmol/L NaCl, 2% Triton-X-100, and 20% glycerol).[1] Protein samples were resolved by SDS-PAGE, transferred to nitrocellulose membranes, and blocked. Membranes were incubated overnight with primary antibodies against target proteins (e.g., p-GSK3β, p-S6RP, total AKT) and appropriate loading controls (e.g., GAPDH). Detection was performed using secondary antibodies and a suitable imaging system.

In Vivo Xenograft Studies

All animal procedures were conducted in accordance with institutional and national guidelines.[1] Human cancer cells (e.g., MES-SA, BT474) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was formulated (e.g., in 10% DMSO, 1% Tween-20, and 89% saline) and administered orally at specified doses and schedules.[1] Tumor volume was measured regularly to determine antitumor activity. For pharmacodynamic studies, tumors were collected at various time points post-treatment for biomarker analysis via immunoblotting.

Conclusion

This compound is a potent, orally active multi-AGC kinase inhibitor that showed significant preclinical promise by targeting the AKT and ROCK signaling pathways.[4][5] Its discovery and early development provided valuable insights into the therapeutic potential of simultaneously inhibiting multiple cancer-driving pathways. However, the first-in-human Phase I trial revealed a narrow therapeutic index, with dose-limiting toxicities occurring at exposures close to those required for efficacy, ultimately leading to the cessation of its clinical development.[5][7] The story of this compound serves as an important case study in the development of multi-kinase inhibitors, highlighting the critical challenge of balancing broad efficacy with an acceptable safety profile in the clinical setting.

References

Methodological & Application

Application Notes and Protocols for AT13148 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT13148 is a potent, orally available, ATP-competitive multi-AGC kinase inhibitor.[1][2] It has shown significant activity against a range of cancer cell lines by targeting key kinases in the PI3K/AKT/mTOR signaling pathway.[2][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Kinase Inhibition Profile of this compound

This compound has been demonstrated to inhibit a panel of AGC kinases. The half-maximal inhibitory concentration (IC50) values against key targets are summarized below.

KinaseIC50 (nM)
PKA3
ROCKII4
ROCKI6
p70S6K8
Akt138
Akt350
SGK363
RSK185
Akt2402
CHK2>800
Aurora B>800

Data sourced from multiple references.[1][3][4]

Anti-proliferative Activity of this compound

This compound effectively inhibits the proliferation of various cancer cell lines. The 50% growth inhibition (GI50) values after treatment are presented below.

Cell LineCancer TypeGI50 (µM)
BT474Breast Cancer1.5 - 3.8
PC3Prostate Cancer1.5 - 3.8
MES-SAUterine Cancer1.5 - 3.8
U87MGGlioblastoma1.5 - 3.8

Data represents a range across a panel of cancer cell lines.[3][4]

Signaling Pathway and Experimental Workflow

AT13148_Signaling_Pathway This compound Inhibition of the PI3K/AKT/mTOR Pathway cluster_akt_activation AKT Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 Downstream Downstream Effectors (GSK3β, p70S6K, etc.) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT p-Ser473 This compound This compound This compound->AKT ROCK ROCK This compound->ROCK p70S6K p70S6K This compound->p70S6K PKA PKA This compound->PKA Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Cofilin p-Cofilin ROCK->Cofilin Metastasis Metastasis Cofilin->Metastasis

Caption: this compound inhibits multiple AGC kinases, blocking proliferation and inducing apoptosis.

AT13148_In_Vitro_Workflow Experimental Workflow for In Vitro Evaluation of this compound start Start kinase_assay Biochemical Kinase Assay (IC50 Determination) start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis and Interpretation kinase_assay->data_analysis viability_assay Cell Viability Assay (GI50 Determination) cell_culture->viability_assay western_blot Western Blot Analysis (Phospho-protein levels) cell_culture->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle viability_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: A typical workflow for the in vitro characterization of this compound.

Experimental Protocols

Biochemical Kinase Assay

This protocol is for determining the IC50 values of this compound against target kinases.

Materials:

  • Recombinant human kinases (e.g., Akt1, ROCK1, PKA)

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)

  • Kinase buffer (composition varies by kinase, typically includes Tris-HCl, MgCl₂, DTT)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Scintillation counter or luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and this compound dilution.

  • Initiate the reaction by adding ATP (at a concentration equivalent to the Km for each enzyme).[4]

  • Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding EDTA or a stop solution).

  • Quantify kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

  • Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Viability Assay (SRB or Alamar Blue)

This protocol measures the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Sulforhodamine B (SRB) solution or Alamar Blue reagent

  • Trichloroacetic acid (TCA) for SRB assay

  • Tris base solution for SRB assay

  • Plate reader

Procedure:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a DMSO-only control.

  • Incubate for 72 or 96 hours.[4]

  • For SRB Assay:

    • Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

  • For Alamar Blue Assay:

    • Add Alamar Blue reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance (SRB at 510 nm) or fluorescence (Alamar Blue at 560 nm excitation/590 nm emission) using a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of the AGC kinases.[1]

Materials:

  • Cancer cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-phospho-p70S6K (Thr389), and corresponding total protein antibodies)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[3]

  • Lyse the cells in ice-cold lysis buffer.[5]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probe the membrane with antibodies for total proteins or a loading control (e.g., GAPDH or β-actin) to confirm equal loading.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at desired concentrations for a relevant time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]

References

Application Notes and Protocols for AT13148 in BT474 Breast Cancer Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is a potent, orally active, ATP-competitive multi-AGC kinase inhibitor.[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including the HER2-positive, PIK3CA-mutant BT474 breast cancer cell line.[2] This document provides detailed application notes and experimental protocols for studying the effects of this compound in BT474 cells, intended to guide researchers in their investigation of this compound's mechanism of action and therapeutic potential.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting multiple kinases within the AGC family, primarily inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[3][4] Key targets of this compound include Akt1/2/3, p70S6K, PKA, and ROCKI/II.[1] By inhibiting these kinases, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells with dysregulated PI3K pathways, such as BT474.[2][5] Although initially developed as an AKT inhibitor, it has been shown to be a more potent inhibitor of ROCK1 and ROCK2.[2]

Quantitative Data

The following tables summarize the reported inhibitory activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [1]

KinaseIC50 (nM)
Akt138
Akt2402
Akt350
p70S6K8
PKA3
ROCKI6
ROCKII4

Table 2: In Vitro Cellular Activity of this compound in BT474 Cells [2]

AssayValue
GI501.6 µM

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

AT13148_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition promotes p70S6K p70S6K mTORC1->p70S6K activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes This compound This compound This compound->AKT This compound->p70S6K ROCK ROCK This compound->ROCK Cytoskeleton Cytoskeletal Regulation ROCK->Cytoskeleton regulates

Caption: this compound inhibits multiple AGC kinases, including Akt and ROCK.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effects of this compound on BT474 cells.

Experimental_Workflow start Start culture Culture BT474 Cells start->culture seed Seed Cells for Experiments culture->seed treat Treat with this compound (Dose-Response & Time-Course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treat->apoptosis western Western Blot Analysis treat->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis end End analysis->end

Caption: A typical workflow for studying this compound in BT474 cells.

Experimental Protocols

BT474 Cell Culture

This protocol is based on guidelines from the American Type Culture Collection (ATCC).

Materials:

  • BT-474 cells (ATCC HTB-20)

  • Hybri-Care Medium (ATCC 46-X)

  • Fetal Bovine Serum (FBS)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing Hybri-Care Medium with 10% FBS.

  • Thawing Frozen Cells:

    • Thaw the vial of cells rapidly in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Subculturing:

    • BT-474 cells recover slowly from cryopreservation and may take 2-4 weeks to reach 70-80% confluency.

    • When cells are 80-90% confluent, remove the medium.

    • Rinse the cell layer with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer an appropriate aliquot of the cell suspension to new flasks containing fresh complete growth medium. A subcultivation ratio of 1:3 to 1:8 is recommended.

    • Change the medium 2-3 times per week.

Cell Viability (MTT) Assay

This protocol is a general guideline for performing an MTT assay.[6][7]

Materials:

  • BT474 cells

  • 96-well cell culture plates

  • This compound stock solution (dissolved in DMSO)

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed BT474 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol provides a general procedure for detecting apoptosis using Annexin V staining followed by flow cytometry.[8][9]

Materials:

  • BT474 cells

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed BT474 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

This is a general protocol for Western blotting to analyze changes in protein expression and phosphorylation.[10][11][12]

Materials:

  • BT474 cells

  • 6-well or 10 cm cell culture dishes

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K, anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed BT474 cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify protein levels, normalizing to a loading control like GAPDH or β-actin.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the original research articles and manufacturer's instructions for detailed information.

References

Application Notes and Protocols for AT13148 in PC3 Prostate Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is an orally available, multi-AGC kinase inhibitor that potently targets both AKT and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical driver in many cancers, including prostate cancer, and its deregulation is often associated with tumor progression and resistance to therapy.[2][4] PC3 prostate cancer cells are a well-established model of androgen-independent prostate cancer and are characterized by the loss of the tumor suppressor PTEN, leading to constitutive activation of the PI3K/AKT pathway.[5] Preclinical studies have demonstrated that this compound exhibits anti-proliferative and pro-apoptotic activity in various cancer cell lines, including PC3, and has shown antitumor efficacy in a PC3 xenograft model.[1][6]

These application notes provide a summary of the reported effects of this compound on PC3 cells and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

In Vitro Efficacy of this compound in PC3 Cells

Table 1: Cell Viability (IC50) of this compound in PC3 Cells

Cell LineTreatment DurationIC50 (µM)
PC372 hoursData not available

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Table 2: Apoptosis Induction by this compound in PC3 Cells

Treatment Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Annexin V Positive)
Vehicle Control48Data not available
This compound (e.g., 0.1)48Data not available
This compound (e.g., 1)48Data not available
This compound (e.g., 10)48Data not available

Note: Apoptosis is typically measured by flow cytometry using Annexin V and Propidium Iodide staining.

In Vivo Efficacy of this compound in a PC3 Xenograft Model

This compound has been shown to slow the subcutaneous tumor growth of PC3 human cancer cell lines in vivo.[6] However, specific tumor growth inhibition data from these studies are not detailed in the available literature.

Table 3: Antitumor Activity of this compound in a PC3 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Vehicle Control---0
This compoundData not availableData not available

Note: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing the effect of this compound on the proliferation of PC3 cells.

Materials:

  • PC3 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed PC3 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group.

  • Incubate the plates for the desired time period (e.g., 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in this compound-treated PC3 cells using flow cytometry.

Materials:

  • PC3 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed PC3 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect the cells from the supernatant (to include apoptotic cells that have detached).

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol details the procedure for analyzing the effect of this compound on the AKT and ROCK signaling pathways in PC3 cells.

Materials:

  • PC3 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-PRAS40, anti-PRAS40, anti-p-Cofilin, anti-Cofilin, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat PC3 cells with this compound at various concentrations and time points.

  • Lyse the cells and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor activity of this compound in a PC3 xenograft mouse model.

Materials:

  • PC3 cells

  • Athymic nude mice (e.g., 6-8 weeks old)

  • Matrigel

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of PC3 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume with calipers (Volume = (Length x Width²)/2) at regular intervals (e.g., twice a week).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Calculate the tumor growth inhibition.

Visualizations

AT13148_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibits This compound This compound This compound->AKT ROCK ROCK This compound->ROCK Cytoskeleton Cytoskeletal Regulation ROCK->Cytoskeleton

Caption: this compound inhibits the PI3K/AKT and ROCK signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Study PC3_Culture PC3 Cell Culture Treatment This compound Treatment PC3_Culture->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (p-AKT, p-Cofilin) Treatment->Western_Blot Xenograft PC3 Xenograft Implantation InVivo_Treatment This compound Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Growth Measurement InVivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

Caption: Experimental workflow for evaluating this compound in PC3 cells.

References

Application Notes and Protocols: AT13148 in the MES-SA Uterine Sarcoma Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the AT13148 inhibitor in a MES-SA human uterine sarcoma xenograft model. This document outlines the characteristics of the MES-SA cell line, the mechanism of action of this compound, and detailed protocols for in vitro and in vivo studies.

Introduction to the MES-SA Uterine Sarcoma Model

The MES-SA cell line, derived from a human uterine sarcoma, is a valuable tool for preclinical oncology research.[1][2] It was established from a surgical tumor specimen from a 56-year-old Caucasian female.[2][3] MES-SA cells are known to form tumors in athymic nude mice, making them suitable for xenograft studies.[1][2][3] The cell line has a population-doubling time of approximately 22 to 24 hours.[1][3] Notably, the MES-SA cell line is characterized by a PTEN deficiency, which leads to constitutive activation of the PI3K/AKT signaling pathway. This makes it a particularly relevant model for testing inhibitors targeting this pathway, such as this compound.

This compound: A Multi-AGC Kinase Inhibitor

This compound is an orally active, ATP-competitive inhibitor of multiple AGC kinases, including Akt (Protein Kinase B), p70S6K, PKA, ROCK, and SGK.[4][5] Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which involves these kinases, is a key driver in many cancers.[4] this compound has been shown to block the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4] Its anti-tumor efficacy has been demonstrated in PTEN-deficient MES-SA uterine tumor xenografts.[4]

Data Summary

In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
Akt138
Akt2402
Akt350
p70S6K8
PKA3
ROCKI6
ROCKII4
RSK185
SGK363

Source: MedchemExpress, 2025[5]

In Vivo Efficacy of this compound in MES-SA Xenografts
Treatment GroupDose (mg/kg, p.o.)ScheduleTumor Growth InhibitionReference
This compound40 or 50IntermittentSignificantYap et al., 2012[6]
This compound402 consecutive days, 3 days restSignificantYap et al., 2012[6]

Experimental Protocols

MES-SA Cell Culture

Materials:

  • MES-SA cell line (e.g., ATCC CRL-1976)

  • McCoy's 5a Medium

  • Fetal Bovine Serum (FBS)

  • Glutamine

  • 0.03% EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Prepare complete growth medium: McCoy's 5a medium supplemented with 10% FBS and 2mM L-glutamine.

  • Thaw cryopreserved MES-SA cells rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 125 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete growth medium and plate in a suitable culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • For subculturing, aspirate the medium and wash the cells with PBS.

  • Add 0.03% EDTA solution and incubate for 5-15 minutes to detach the cells. Note: Do not use trypsin.[3]

  • Resuspend the detached cells in complete growth medium and split at a ratio of 1:6 to 1:8 when cultures reach 70-80% confluency.

MES-SA Xenograft Model Establishment

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • MES-SA cells in exponential growth phase

  • Matrigel (optional, can improve tumor take rate)[7][8]

  • Sterile PBS

  • Syringes and needles

Protocol:

  • Harvest MES-SA cells as described in the cell culture protocol.

  • Wash the cells twice with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Adjust the cell concentration to 2-5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (containing 2-5 million cells) into the right flank of each mouse.[8]

  • Monitor the mice for tumor formation. Tumors typically appear within 2-3 weeks.[1][9]

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.

This compound Administration

Materials:

  • This compound

  • Vehicle for oral administration (e.g., a mixture of DMSO and corn oil)

  • Oral gavage needles

Protocol:

  • Prepare the this compound formulation in the appropriate vehicle at the desired concentration.

  • Administer this compound orally to the mice at a dose of 40 or 50 mg/kg.[6]

  • Follow an intermittent dosing schedule, for example, administration on two consecutive days followed by a three-day rest period.[6]

  • The vehicle control group should receive the same volume of the vehicle alone.

  • Monitor the body weight of the mice regularly as an indicator of toxicity.

Tumor Growth Monitoring and Efficacy Evaluation

Materials:

  • Calipers

Protocol:

  • Measure the tumor dimensions (length and width) with calipers two to three times per week.

  • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

  • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Pharmacodynamic Analysis

Materials:

  • Lysis buffer

  • Protease and phosphatase inhibitors

  • Equipment for Western blotting

Protocol:

  • Excise tumors from a subset of mice at specific time points after the final dose of this compound.

  • Homogenize the tumor tissue in lysis buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, such as Akt, GSK3β, and S6 ribosomal protein.[5]

  • Use antibodies specific for both the phosphorylated and total forms of the proteins of interest.

Visualizations

AT13148_Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Thr308 Downstream Downstream Effectors (p70S6K, GSK3β) AKT->Downstream mTORC2->AKT Ser473 This compound This compound This compound->AKT Apoptosis Apoptosis Downstream->Apoptosis

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Xenograft_Workflow Culture 1. MES-SA Cell Culture Harvest 2. Cell Harvest & Preparation Culture->Harvest Inject 3. Subcutaneous Injection (Nude Mice) Harvest->Inject Tumor 4. Tumor Growth & Monitoring Inject->Tumor Treatment 5. This compound Administration Tumor->Treatment Analysis 6. Efficacy & PD Analysis Treatment->Analysis

Caption: Experimental workflow for the MES-SA xenograft model.

References

Application Notes and Protocols for Oral Administration of AT13148 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AT13148 is an orally available, small-molecule, multi-AGC kinase inhibitor with potent antitumor activity.[1][2][3] It functions as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCKI/II).[4] This broad-spectrum inhibition disrupts critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which are frequently dysregulated in cancer, leading to reduced cell proliferation and induction of apoptosis.[3][5] Preclinical studies in various mouse xenograft models have demonstrated the efficacy of orally administered this compound in inhibiting tumor growth.[1][5][6]

These application notes provide a comprehensive overview of the oral administration of this compound in mice, including its mechanism of action, pharmacokinetic profile, and protocols for in vivo efficacy studies.

Mechanism of Action

This compound targets multiple kinases in the AGC family, which are crucial serine/threonine kinases regulated by secondary messengers.[3] By inhibiting key components of the PI3K/AKT/mTOR signaling cascade, this compound effectively blocks downstream signals that promote cell growth, proliferation, and survival.[3] The compound has been shown to cause a substantial blockade of AKT, p70S6K, PKA, ROCK, and SGK substrate phosphorylation.[1][2] This multi-targeted approach may offer advantages in overcoming resistance mechanisms associated with single-target inhibitors.[1][2]

Below is a diagram illustrating the signaling pathway targeted by this compound.

AT13148_Signaling_Pathway This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p70S6K p70S6K AKT->p70S6K Downstream Downstream Effectors (GSK3β, S6RP, etc.) AKT->Downstream PKA PKA ROCK ROCK p70S6K->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth Apoptosis Apoptosis Downstream->Apoptosis This compound This compound This compound->AKT This compound->PKA This compound->ROCK This compound->p70S6K

This compound inhibits multiple AGC kinases.

Quantitative Data Summary

In Vitro Kinase Inhibition
KinaseIC₅₀ (nM)
AKT138[4][7]
AKT2402[4][7]
AKT350[4][7]
p70S6K8[4]
PKA3[4]
ROCKI6[4]
ROCKII4[4]
In Vitro Cell Proliferation
Cell LineGI₅₀ (µM)
Various Cancer Cell Lines1.5 - 3.8[1][4][7]
Pharmacokinetics in BALB/c Mice
ParameterValueRouteDose
Clearance1.68 L/h/kgIV5 mg/kg[1]
Volume of Distribution9.05 L/kgIV5 mg/kg[1]
Terminal Half-life2.83 hoursIV5 mg/kg[1]
BioavailabilityCompleteOral5 mg/kg[1][7]

Note: Increasing oral doses from 5 to 50 mg/kg showed linear pharmacokinetics.[1]

In Vivo Efficacy in Xenograft Models
Xenograft ModelDosing RegimenOutcome
BT474 (Breast Cancer)40 mg/kg p.o., 2 consecutive days, 3 days restSignificant antitumor activity[1]
PC3 (Prostate Cancer)Not specifiedAntitumor efficacy shown[1]
MES-SA (Uterine Sarcoma)Not specifiedAntitumor efficacy shown[1]
HGC27 (Gastric Cancer)Daily oral gavageSignificantly inhibited tumor growth[5]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice for Efficacy Studies

This protocol outlines the general procedure for administering this compound to mice bearing tumor xenografts to assess its antitumor efficacy.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 1% Tween-20 in 89% saline)[8]

  • Female athymic nude mice (or other appropriate strain)

  • Tumor cells for implantation (e.g., BT474, HGC27)

  • Calipers

  • Oral gavage needles

  • Syringes

  • Balance

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant tumor cells into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Preparation of Dosing Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each dosing day, dilute the stock solution to the final desired concentration with the vehicle. Ensure the final solution is homogenous.

  • Oral Administration:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Administer the prepared this compound solution or vehicle control to the mice via oral gavage. A typical dosing volume is 10 µL/g of body weight.

    • Follow the specified dosing schedule (e.g., daily, or intermittent as described in the table above).

  • Monitoring and Data Collection:

    • Monitor the body weight and general health of the mice regularly (e.g., 3 times weekly).

    • Measure tumor volume using calipers at regular intervals (e.g., 3 times weekly). Tumor volume can be calculated using the formula: (length x width²)/2.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic biomarker analysis).

  • Data Analysis:

    • Calculate the mean tumor volume and body weight for each group at each time point.

    • Assess the antitumor efficacy by comparing the tumor growth in the this compound-treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

This protocol describes the procedure for determining the pharmacokinetic profile of this compound in mice following oral administration.

Materials:

  • This compound

  • Vehicle solution

  • Male athymic BALB/c mice[8]

  • Oral gavage needles

  • Syringes

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Equipment for sample analysis (e.g., LC-MS/MS)[8]

Procedure:

  • Dosing:

    • Administer a single dose of this compound orally to a cohort of mice.

  • Sample Collection:

    • At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 16, 24, and 72 hours), collect blood samples from a subset of mice (typically 3-5 mice per time point).[8]

    • Blood can be collected via methods such as retro-orbital bleeding or terminal cardiac puncture.

    • Immediately place the blood into tubes containing anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Carefully collect the plasma supernatant and store it at -80°C until analysis.

  • Sample Analysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

  • Pharmacokinetic Parameter Calculation:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), clearance, volume of distribution, and half-life.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.

experimental_workflow In Vivo Efficacy Study Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization dosing Oral Administration (this compound or Vehicle) randomization->dosing monitoring Monitor Body Weight & Tumor Volume dosing->monitoring monitoring->dosing Repeat Dosing Schedule endpoint End of Study monitoring->endpoint analysis Tumor Excision & Data Analysis endpoint->analysis end End analysis->end

Workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by AT13148 Using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: AT13148 is an oral, ATP-competitive multi-AGC kinase inhibitor that targets several kinases including AKT1/2/3, p70S6K, PKA, and ROCKI/II[1]. Deregulation of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a significant driver in multiple cancers, making it a key target for therapeutic intervention[2][3]. This compound has been shown to potently inhibit the proliferation of various cancer cell lines and suppress the activation of multiple AGC kinases[4]. This document provides a detailed protocol for performing a western blot to detect the phosphorylation of AKT at serine 473 (p-AKT Ser473) in cancer cells treated with this compound, a critical biomarker for assessing the compound's activity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound against various kinases and cancer cell lines.

Target/Cell LineParameterValueReference
Kinases
AKT1IC5038 nM[1][4]
AKT2IC50402 nM[1][4]
AKT3IC5050 nM[1][4]
p70S6KIC508 nM[1][4]
PKAIC503 nM[1][4]
ROCKIIC506 nM[1][4]
ROCKIIIC504 nM[1][4]
Cancer Cell Lines
Various Cancer Cell LinesGI501.5 to 3.8 µM[1][3]

Experimental Protocols

This protocol outlines the procedure for treating cancer cells with this compound, preparing cell lysates, and performing a western blot to analyze the phosphorylation status of AKT.

Materials and Reagents
  • Cell Lines: PTEN-deficient cell lines such as PC3 (prostate cancer), MES-SA (uterine cancer), or HER2-positive, PIK3CA-mutant BT474 (breast cancer) are recommended[2][3].

  • This compound: Prepare stock solutions in DMSO.

  • Cell Culture Media: As recommended for the specific cell line.

  • Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium fluoride and sodium vanadate)[5].

  • Reagents for SDS-PAGE: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS.

  • Reagents for Western Blot: Nitrocellulose or PVDF membranes, transfer buffer, TBS-T (Tris-buffered saline with Tween-20), blocking buffer (5% BSA or non-fat dry milk in TBS-T)[5][6].

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-AKT (Ser473) antibody.

    • Primary Antibody: Mouse or Rabbit anti-total AKT antibody (for loading control).

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagents: Enhanced chemiluminescence (ECL) substrate.

Procedure
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • For a positive control for AKT phosphorylation, serum-starve cells for 4-6 hours and then stimulate with serum or a growth factor like IGF-1 for 15-30 minutes[5].

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3, 10 µM) for 1-2 hours. Include a DMSO-treated vehicle control[3].

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often recommended over milk to reduce background[5][6].

    • Incubate the membrane with the primary anti-phospho-AKT (Ser473) antibody (diluted in 5% BSA in TBS-T) overnight at 4°C with gentle agitation[6].

    • Wash the membrane three times with TBS-T for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% milk in TBS-T) for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for Total AKT):

    • To normalize the p-AKT signal, the membrane can be stripped and re-probed for total AKT.

    • Incubate the membrane in a stripping buffer.

    • Wash the membrane and repeat the blocking and immunoblotting steps using an anti-total AKT antibody.

Mandatory Visualization

Signaling Pathway Diagram

PI3K_AKT_Pathway cluster_activation AKT Activation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane p_AKT_T308 p-AKT (Thr308) PDK1->p_AKT_T308 p_AKT_S473 p-AKT (Ser473) mTORC2 mTORC2 mTORC2->p_AKT_S473 Downstream Downstream Targets (e.g., GSK3β, TSC2) p_AKT_T308->Downstream p_AKT_S473->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->AKT Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start cell_culture 1. Cell Culture (e.g., PC3, BT474) start->cell_culture treatment 2. Treatment (this compound or DMSO) cell_culture->treatment lysis 3. Cell Lysis (RIPA Buffer) treatment->lysis quantification 4. Protein Quantification (BCA/Bradford) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 7. Blocking (5% BSA in TBS-T) transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-AKT Ser473) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Detection (ECL Substrate) secondary_ab->detection reprobe 11. Strip and Re-probe (anti-Total AKT) detection->reprobe end End reprobe->end

Caption: Western blot workflow for detecting p-AKT after this compound treatment.

References

Application Notes: AT13148 for Immunofluorescence Staining of ROCK Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is a potent, orally available, multi-AGC kinase inhibitor.[1][2][3] It acts as an ATP-competitive inhibitor of several kinases within the AGC family, including AKT, p70S6K, PKA, and importantly, Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] This broad-spectrum activity makes this compound a valuable tool for investigating cellular processes regulated by these kinases, such as cell proliferation, apoptosis, and cytoskeletal dynamics.[1][4] These application notes provide a comprehensive guide to using this compound for the immunofluorescent detection of ROCK activity, with a focus on monitoring the phosphorylation of downstream targets.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of target kinases, preventing the transfer of phosphate from ATP to their respective substrates. In the context of the ROCK signaling pathway, this compound directly inhibits the kinase activity of both ROCK1 and ROCK2.[2][5] This inhibition leads to a decrease in the phosphorylation of downstream ROCK substrates, most notably Myosin Light Chain 2 (MLC2) and Cofilin.[5][6] Phosphorylation of MLC2 is a key event in actomyosin contractility, while phosphorylation of Cofilin regulates actin filament dynamics. By monitoring the phosphorylation status of these substrates, the inhibitory effect of this compound on ROCK activity can be effectively quantified.

Quantitative Data Summary

The inhibitory activity of this compound against various kinases has been determined through in vitro assays. Furthermore, the pharmacodynamic effects of this compound have been quantified in clinical settings by analyzing tumor biopsies.

Parameter Kinase Value Reference
IC50ROCK16 nM[2]
IC50ROCK24 nM[2]
IC50Akt138 nM[2]
IC50Akt2402 nM[2]
IC50Akt350 nM[2]
IC50p70S6K8 nM[2]
IC50PKA3 nM[2]
GI50 (Cell Proliferation)Various Cancer Cell Lines1.5 - 3.8 µM[1]
Pharmacodynamic Endpoint Treatment Result Reference
p-Cofilin Reduction in Tumor BiopsiesThis compound (180 mg)≥50% reduction in 3 of 8 patients[2]
p-MLC2 Reduction in Tumor BiopsiesThis compound (180 mg)Reduction observed in 1 of 5 patients

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided.

ROCK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligands Ligands (e.g., LPA, S1P) GPCR GPCR Ligands->GPCR Binds RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK1/2 RhoA_GTP->ROCK Activates MLC MLC ROCK->MLC Phosphorylates Cofilin Cofilin ROCK->Cofilin Phosphorylates This compound This compound This compound->ROCK Inhibits pMLC p-MLC (Active) MLC->pMLC Actin_Stress_Fibers Actin Stress Fibers Cell Contraction pMLC->Actin_Stress_Fibers Promotes pCofilin p-Cofilin (Inactive) Cofilin->pCofilin Immunofluorescence_Workflow start Start: Seed Cells on Coverslips treatment Treat with this compound or Vehicle (DMSO) start->treatment fixation Fix Cells (e.g., 4% Paraformaldehyde) treatment->fixation permeabilization Permeabilize Cells (e.g., 0.5% Triton X-100) fixation->permeabilization blocking Block with 5% BSA permeabilization->blocking primary_ab Incubate with Primary Antibody (e.g., anti-pMLC2) blocking->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 mounting Mount Coverslips with DAPI wash2->mounting imaging Image with Confocal Microscope mounting->imaging AT13148_Multi_Kinase_Inhibition cluster_agc_kinases AGC Kinase Family cluster_cellular_processes Cellular Processes This compound This compound ROCK ROCK1/2 This compound->ROCK AKT AKT1/2/3 This compound->AKT p70S6K p70S6K This compound->p70S6K PKA PKA This compound->PKA Cytoskeleton Cytoskeletal Dynamics (via pMLC2, p-Cofilin) ROCK->Cytoskeleton Proliferation Cell Proliferation & Survival (via Akt pathway) AKT->Proliferation Protein_Synthesis Protein Synthesis (via p70S6K) p70S6K->Protein_Synthesis Metabolism Metabolism & Gene Expression (via PKA) PKA->Metabolism

References

AT13148 Pharmacokinetics in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is an orally available, small molecule inhibitor targeting the AGC group of kinases, with potential as an antineoplastic agent.[1] It functions as an ATP-competitive inhibitor of several kinases within the PI3K/AKT/mTOR signaling pathway, including AKT and p70S6K, leading to the induction of apoptosis and inhibition of cell growth in tumor cells.[1] Preclinical studies in animal models have been crucial in characterizing the pharmacokinetic profile of this compound, demonstrating its potential for clinical development. This document provides a summary of the pharmacokinetic data from these studies, detailed experimental protocols, and visual representations of the relevant signaling pathway and experimental workflows.

Pharmacokinetic Profile of this compound in Mice

This compound has demonstrated linear pharmacokinetics and achieved therapeutically active concentrations in mouse models.[2][3] The compound exhibits complete oral bioavailability in mice.[1][3]

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in male athymic BALB/c mice following a single intravenous or oral dose.

Parameter5 mg/kg i.v.5 mg/kg p.o.
Clearance (L/h/kg) 1.68-
Volume of Distribution (L/kg) 9.05-
Terminal Half-life (hours) 2.83-
Bioavailability (%) -100

Data sourced from preclinical studies in BALB/c mice.[3]

Dose-Dependent Exposure

Studies have shown a linear relationship between the oral dose of this compound and plasma exposure (AUC) in mice, with doses ranging from 5 to 50 mg/kg.[3]

Experimental Protocols

In Vivo Pharmacokinetic Analysis in Mice

This protocol outlines the methodology used to assess the pharmacokinetic profile of this compound in mice.

2.1.1. Animal Models

  • Male athymic BALB/c mice are used for pharmacokinetic analysis.[3]

  • For pharmacokinetic and pharmacodynamic relationship studies, female athymic (CrTac:Ncr-Fox1nu) mice bearing subcutaneous xenografts (e.g., MES-SA, BT474) or male athymic mice with PC3 xenografts can be utilized.[2]

2.1.2. Compound Formulation and Administration

  • Formulation: this compound is formulated in a vehicle containing 10% DMSO, 1% Tween-20, and 89% saline.[2][3]

  • Administration: The compound is administered either intravenously (i.v.) or orally (p.o.) at the desired dose (e.g., 5 mg/kg).[3] For oral administration, gavage is used.[4]

2.1.3. Sample Collection

  • Duplicate samples of heparinized whole blood are collected via cardiac puncture at multiple time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, and 72 hours).[3]

  • For studies correlating pharmacokinetics with pharmacodynamics in tumor models, plasma and tumor samples are collected at specific time points (e.g., 2, 6, and 24 hours) after administration.[2]

  • Collected plasma and tissue samples are prepared and frozen at -20°C until analysis.[3]

2.1.4. Sample Analysis

  • This compound is extracted from plasma and tissues using acetonitrile containing an internal standard.[3]

  • Quantification of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with appropriate standard curves.[3]

2.1.5. Data Analysis

  • Pharmacokinetic parameters are determined using non-compartmental analysis with software such as WinNonLin.[3]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a multi-AGC kinase inhibitor that targets the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[1][5] By inhibiting key kinases like AKT and p70S6K, this compound blocks downstream signaling, leading to reduced cell proliferation and increased apoptosis.[2][6]

AT13148_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates p70S6K p70S6K AKT->p70S6K Downstream Downstream Effectors AKT->Downstream p70S6K->Downstream ROCK ROCK ROCK->Downstream This compound This compound This compound->AKT This compound->p70S6K This compound->ROCK Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

This compound inhibits key kinases in the PI3K/AKT pathway.
Experimental Workflow for Pharmacokinetic/Pharmacodynamic Studies

The following diagram illustrates a typical workflow for assessing the relationship between the pharmacokinetics of this compound and its pharmacodynamic effects in tumor-bearing mice.

PK_PD_Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_analysis Analysis cluster_results Results Animal_Model Select Animal Model (e.g., Xenograft Mice) Dosing Administer this compound (p.o. or i.v.) Animal_Model->Dosing Drug_Prep Prepare this compound Formulation Drug_Prep->Dosing Sampling Collect Blood and Tumor Samples at Predetermined Timepoints Dosing->Sampling PK_Analysis LC-MS/MS Analysis of this compound Concentration (Pharmacokinetics) Sampling->PK_Analysis PD_Analysis Biomarker Analysis (e.g., Western Blot for p-AKT, p-p70S6K) (Pharmacodynamics) Sampling->PD_Analysis Data_Interpretation Correlate Drug Exposure with Biomarker Modulation and Anti-tumor Activity PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Workflow for in vivo pharmacokinetic and pharmacodynamic studies.

References

Troubleshooting & Optimization

AT13148 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of AT13148 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It primarily targets kinases in the AGC family, including AKT, p70S6 kinase (p70S6K), PKA, and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, this compound blocks signaling pathways, such as the PI3K/AKT/mTOR pathway, that are crucial for cell growth and survival in many cancers, ultimately leading to apoptosis.[4]

Q2: What are the known on-target and off-target effects of this compound?

This compound was designed to inhibit multiple AGC kinases to enhance its antitumor activity and overcome resistance.[1][5] While it does show on-target inhibition of AKT and p70S6K, leading to decreased phosphorylation of their substrates, it also exhibits significant off-target effects.[1] Clinical studies have revealed that the tolerability of this compound is primarily limited by off-target toxicities attributed to ROCK inhibition, such as hypotension and headaches.[6][7] In preclinical models, a compensatory feedback mechanism leading to the phosphorylation of AKT at Serine 473 has been observed, though it is not considered a therapeutically relevant reactivation step.[1][8]

Q3: Why was the clinical development of this compound discontinued?

The first-in-human phase I study of this compound in patients with solid tumors concluded that the compound should not be developed further.[6][9] This recommendation was based on its narrow therapeutic index and unfavorable pharmacokinetic profile.[6][9] The dose-limiting toxicities (DLTs) observed were primarily linked to its potent ROCK inhibition and included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[6][9][10]

Troubleshooting Guide

Problem 1: Unexpectedly high levels of p-AKT (Ser473) are observed after this compound treatment.

  • Possible Cause: This is a known phenomenon with this compound and other ATP-competitive AKT inhibitors.[1] It is believed to be a compensatory feedback mechanism.[1][8]

  • Troubleshooting Steps:

    • Confirm Downstream Inhibition: Instead of focusing solely on p-AKT (Ser473), assess the phosphorylation status of downstream AKT substrates like GSK3β and PRAS40.[1][8] A decrease in the phosphorylation of these substrates would indicate successful target engagement and pathway inhibition despite the increase in p-AKT (Ser473).

    • Time-Course Experiment: Perform a time-course experiment to observe the dynamics of p-AKT (Ser473) induction and the inhibition of downstream targets.

    • Alternative Readouts: Measure functional outcomes of AKT inhibition, such as apoptosis (e.g., via caspase-3 cleavage) or cell cycle arrest, to confirm the biological effect of this compound.[1][5]

Problem 2: Significant cytotoxicity is observed in non-cancerous cell lines or at lower-than-expected concentrations.

  • Possible Cause: The potent inhibition of multiple kinases, particularly ROCK, by this compound can lead to broad cellular effects beyond the intended anti-cancer activity.[1][6] This can result in off-target toxicity.

  • Troubleshooting Steps:

    • Titrate Concentration: Perform a dose-response curve with a wide range of this compound concentrations to determine the precise GI50 for your specific cell line.

    • Use Selective Inhibitors: As a control, compare the effects of this compound with more selective inhibitors of AKT and ROCK to dissect which kinase inhibition is responsible for the observed cytotoxicity.

    • Assess ROCK Inhibition: Measure the phosphorylation of ROCK substrates, such as cofilin or myosin light chain 2 (MLC2), to determine the extent of ROCK pathway inhibition at the concentrations being used.[6][9]

Problem 3: In vivo experiments are showing adverse effects like hypotension and lethargy in animal models.

  • Possible Cause: These are known in vivo toxicities of this compound, likely due to its potent ROCK inhibition, which can affect vascular smooth muscle contraction.[1][6]

  • Troubleshooting Steps:

    • Dose Adjustment: Reduce the administered dose of this compound. Preclinical studies have shown antitumor efficacy at doses that may be better tolerated.[1]

    • Alternative Dosing Schedule: Consider an intermittent dosing schedule (e.g., 2 days on, 3 days off) as was used in some preclinical studies, which might allow for recovery from acute toxicities.[1]

    • Monitor Vital Signs: Closely monitor blood pressure and other vital signs in the animal models to correlate with the timing of drug administration.

    • Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to determine the drug concentration in plasma and tumors to ensure it is within the therapeutic window.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
AKT138[2]
AKT2402[2]
AKT350[2]
p70S6K8[2]
PKA3[2]
ROCKI6[2]
ROCKII4[2]
RSK185[1]
SGK363[1]
CHK2>800[1]
Aurora B>800[1]

Table 2: In Vitro Proliferation Inhibition by this compound in Cancer Cell Lines

Cell LineCancer TypeGenetic BackgroundGI50 (µM)
BT474BreastHER2-positive, PIK3CA-mutant1.8[1]
PC3ProstatePTEN-deficientNot specified
MES-SAUterinePTEN-deficientNot specified
U87MGGlioblastomaPTEN-deficientNot specified

Table 3: Dose-Limiting Toxicities of this compound in Phase I Clinical Trial

DoseToxicity
180 mgSkin Rash[6][9]
240 mgPneumonitis, Elevated Liver Enzymes[6][9]
300 mgHypotension[6][9]

Experimental Protocols

1. Western Blotting for Phospho-protein Analysis

  • Objective: To assess the phosphorylation status of key proteins in the AKT and ROCK signaling pathways following this compound treatment.

  • Methodology:

    • Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with various concentrations of this compound or vehicle control for the desired time (e.g., 1-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT Ser473, total AKT, p-GSK3β, total GSK3β, p-cofilin, total cofilin) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. Cell Proliferation (GI50) Assay

  • Objective: To determine the concentration of this compound that inhibits 50% of cell growth.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

    • Drug Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubation: Incubate the plates for 72-96 hours.

    • Viability Assessment (using Alamar Blue):

      • Add Alamar Blue reagent to each well.

      • Incubate for 1-4 hours.

      • Measure fluorescence or absorbance according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Visualizations

AT13148_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT P mTORC2 mTORC2 mTORC2->AKT P (Ser473) GSK3b GSK3β AKT->GSK3b inh mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inh p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Survival p70S6K->CellGrowth RhoA RhoA ROCK ROCK RhoA->ROCK MLC MLC ROCK->MLC P Cofilin Cofilin ROCK->Cofilin P ActinCytoskeleton Actin Cytoskeleton (Cell Motility) MLC->ActinCytoskeleton Cofilin->ActinCytoskeleton This compound This compound This compound->AKT This compound->p70S6K This compound->ROCK

Caption: Simplified signaling pathway showing the primary targets of this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellCulture 1. Cancer Cell Culture Treatment 2. Treatment with this compound (Dose-Response) CellCulture->Treatment WB 3a. Western Blotting (p-AKT, p-GSK3β, p-Cofilin) Treatment->WB Prolif 3b. Proliferation Assay (GI50 Determination) Treatment->Prolif Xenograft 1. Tumor Xenograft Model Dosing 2. Oral Administration of this compound Xenograft->Dosing TumorGrowth 3a. Monitor Tumor Volume Dosing->TumorGrowth Toxicity 3b. Monitor Animal Well-being (e.g., BP) Dosing->Toxicity PD 4. Pharmacodynamic Analysis (Tumor/Blood Samples) Dosing->PD

Caption: General experimental workflow for evaluating this compound efficacy and toxicity.

References

AT13148 toxicity and side effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of AT13148, a dual inhibitor of ROCK and AKT kinases.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound in vivo?

A1: Based on a first-in-human phase I clinical trial, the most frequently reported treatment-related side effects of this compound were fatigue, nausea, headaches, and hypotension.[1][2] Hypotension, often associated with headaches, is considered an on-target toxicity due to ROCK inhibition and typically occurred within 8 hours of dosing.[1][3]

Q2: What are the dose-limiting toxicities (DLTs) of this compound?

A2: Dose-limiting toxicities were observed at higher dose levels in the phase I trial. These included:

  • 300 mg: Hypotension (Grade 4)[1][2][3]

  • 240 mg: Pneumonitis and elevated liver enzymes[1][2][3]

  • 180 mg: Skin rash (maculopapular)[1][2]

Q3: What is the maximum tolerated dose (MTD) of this compound in humans?

A3: The maximally tolerated dose (MTD) of this compound was established at 180 mg, administered orally on days 1, 3, and 5 of each week.[1][2]

Q4: What is known about the toxicity of this compound in preclinical animal models?

A4: Detailed public data on the preclinical toxicology of this compound is limited. In vivo antitumor efficacy studies in mice with various human tumor xenografts reported "minor animal weight loss," but specific quantitative data on the degree of weight loss or other toxicological parameters were not detailed.[4] Studies in non-tumor-bearing mice revealed metabolic changes associated with the nitric oxide synthase (NOS) pathway, which is consistent with the clinically observed hypotension.[5]

Q5: Are there any known mechanisms for the observed toxicities?

A5: Yes, hypotension is considered a mechanism-based, on-target toxicity resulting from the inhibition of ROCK kinase, which leads to vasodilation.[1] Other observed toxicities like pneumonitis and skin rash have been reported with inhibitors of the PI3K/AKT/mTOR pathway.[1]

Troubleshooting Guide

Problem: I am observing significant hypotension in my animal model after this compound administration.

  • Possible Cause: This is a known on-target effect of this compound due to ROCK inhibition.[1] The dose you are using may be too high for the specific animal model or strain.

  • Troubleshooting Steps:

    • Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate the onset and severity of hypotension with the plasma concentration of this compound to understand the exposure-response relationship.

    • Alternative Dosing Schedule: Explore alternative dosing schedules, such as intermittent dosing, which was used in the clinical trial to manage toxicity.[1][2]

Problem: I am observing unexpected weight loss or other signs of toxicity in my in vivo study.

  • Possible Cause: While detailed preclinical toxicity data is scarce, "minor animal weight loss" has been noted in efficacy studies.[4] The observed toxicity could be dose-dependent or related to the specific tumor model and animal strain.

  • Troubleshooting Steps:

    • Establish MTD in Your Model: Conduct a dose-range-finding study in your specific animal model to determine the maximum tolerated dose before proceeding with efficacy studies.

    • Monitor Animal Health: Implement a comprehensive monitoring plan that includes daily body weight measurements, clinical observations (e.g., changes in posture, activity, grooming), and food/water intake.

    • Hematology and Clinical Chemistry: At the end of the study, or if animals are euthanized due to toxicity, collect blood for hematology and clinical chemistry analysis to assess organ function.

Quantitative Data Summary

Table 1: Summary of Clinical Toxicity of this compound [1][2][3]

Dose LevelObserved ToxicitiesDose-Limiting Toxicity (DLT)
≥ 160 mgFatigue, Nausea, HypotensionNo
180 mgMaculopapular rashYes
240 mgElevated liver enzymes, Pneumonitis, Nausea, Fatigue, Anorexia, Hypotension (Grade 2)Yes
300 mgHypotension (Grade 4)Yes

Experimental Protocols

Table 2: Preclinical In Vivo Antitumor Efficacy Study Protocols [4][6]

ParameterDetails
Animal Models BALB/c mice, Athymic nude mice
Tumor Models Human tumor xenografts: MES-SA (uterine sarcoma), BT474 (breast cancer), PC3 (prostate cancer), A549 (lung adenocarcinoma), HGC27 (gastric cancer)
Drug Formulation 10% DMSO, 1% Tween-20 in 89% saline
Dosing Regimen Oral gavage (p.o.) or intravenous (i.v.) administration. Doses ranged from 5 mg/kg to 50 mg/kg. Dosing schedules included single doses for PK/PD studies and daily administration for efficacy studies.
Toxicity Assessment Primarily monitored through animal weight loss, which was reported as "minor."[4]
Pharmacokinetics Blood samples collected at various time points post-dosing (e.g., 1, 2, 4, 6, 8, 16, 24, 72 hours) for measurement of plasma drug concentrations by liquid chromatography-mass spectrometry (LC-MS).[4]
Pharmacodynamics Tumor and plasma samples collected to assess the inhibition of downstream targets of AKT and ROCK, such as p-GSK3β, p-cofilin, and p-MLC2, by methods like immunoblotting and immunoassay.[1][4]

Visualizations

Signaling Pathway of this compound Inhibition

AT13148_Signaling_Pathway cluster_upstream Upstream Signals cluster_targets This compound Targets cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT RhoA RhoA ROCK ROCK RhoA->ROCK GSK3b GSK3β (Inhibited) AKT->GSK3b Inh p70S6K p70S6K (Inhibited) AKT->p70S6K Act Cofilin Cofilin (Phosphorylation Inhibited) ROCK->Cofilin Act MLC2 MLC2 (Phosphorylation Inhibited) ROCK->MLC2 Act CellSurvival Cell Survival & Proliferation GSK3b->CellSurvival p70S6K->CellSurvival Metastasis Metastasis & Invasion Cofilin->Metastasis MLC2->Metastasis This compound This compound This compound->AKT This compound->ROCK

Caption: Dual inhibition of AKT and ROCK signaling pathways by this compound.

Experimental Workflow for In Vivo Toxicity Assessment

In_Vivo_Toxicity_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., BALB/c mice) DoseRange Dose Range Finding Study (Establish MTD) AnimalModel->DoseRange Dosing Administer this compound (p.o. or i.v.) DoseRange->Dosing Monitoring Daily Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Endpoint Endpoint Reached or Euthanasia Criteria Met Monitoring->Endpoint BloodCollection Blood Collection: - Hematology - Clinical Chemistry Endpoint->BloodCollection TissueCollection Tissue Collection: - Histopathology Endpoint->TissueCollection DataAnalysis Analyze and Report Toxicity Profile BloodCollection->DataAnalysis TissueCollection->DataAnalysis

Caption: A general workflow for assessing the in vivo toxicity of this compound.

References

Technical Support Center: AT13148 Acquired Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to AT13148, a potent inhibitor of AKT and other AGC family kinases like ROCK1/2.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism of acquired resistance to this compound?

A1: Preclinical evidence strongly suggests that the reactivation of the MAPK/ERK pathway is a primary driver of acquired resistance to this compound.[1] In resistant cell lines, there is an observed increase in ERK1/2 phosphorylation, which can lead to the reactivation of the PI3K/AKT/mTOR (PAM) pathway, thereby circumventing the inhibitory effects of this compound.[1]

Q2: Are there any known genetic markers associated with this compound resistance?

A2: Studies have identified a loss of expression of DUSP6, a phosphatase that dephosphorylates and inactivates ERK1/2, in this compound-resistant cell lines.[1] However, the loss of DUSP6 alone may not be sufficient to induce resistance, suggesting that other contributing factors are involved.[1]

Q3: My cells have become resistant to this compound. What are my options?

A3: Based on the known resistance mechanisms, a combination therapy approach may be effective. Co-treatment with an ERK inhibitor, such as GDC-0994, has been shown to re-sensitize resistant cells to this compound.[1] This combination can restore the inhibition of downstream targets like S6RP.[1]

Troubleshooting Guide

Issue 1: Decreased Sensitivity to this compound in Cell Culture
  • Symptom: Previously sensitive cell lines show a reduced response to this compound, indicated by a rightward shift in the dose-response curve (higher IC50).

  • Possible Cause: Development of acquired resistance through the activation of bypass signaling pathways.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to quantify the change in IC50 for this compound.

    • Assess ERK Pathway Activation: Use Western blotting to probe for phosphorylated ERK1/2 (p-ERK1/2) levels in your resistant cells compared to the parental, sensitive cells. An increase in p-ERK1/2 is a strong indicator of this resistance mechanism.

    • Test Combination Therapy: Treat the resistant cells with a combination of this compound and an ERK inhibitor (e.g., GDC-0994). A synergistic effect or a restoration of sensitivity to this compound would support the diagnosis of ERK-mediated resistance.

Issue 2: Downstream Targets of AKT/mTOR Pathway are No Longer Inhibited by this compound
  • Symptom: Western blot analysis shows that phosphorylation of downstream targets such as S6 ribosomal protein (p-S6RP) and PRAS40 (p-PRAS40) are no longer suppressed by this compound treatment in your cell line.[1]

  • Possible Cause: Reactivation of the PAM pathway through an alternative signaling route, likely the MAPK/ERK pathway.[1]

  • Troubleshooting Steps:

    • Verify Target Engagement: Ensure that this compound is still capable of inhibiting its direct targets in a cell-free assay if possible, to rule out compound degradation.

    • Analyze Upstream Signaling: As with Issue 1, investigate the phosphorylation status of ERK1/2.

    • Inhibit the Bypass Pathway: Use an ERK inhibitor in combination with this compound and observe the phosphorylation status of p-S6RP and p-PRAS40. A reduction in the phosphorylation of these markers upon co-treatment would confirm the ERK bypass mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound resistance.

Cell LineTreatmentIC50 (µM)p-ERK1/2 Levelp-S6RP LevelReference
A2780 (Parental)This compound~0.5BaselineInhibited by this compound[1]
A2780 (Resistant)This compound>5IncreasedRefractory to this compound[1]
A2780 (Resistant)This compound + GDC-0994SensitizedInhibitedInhibition restored[1]

Experimental Protocols

Generation of this compound Resistant Cell Lines
  • Cell Culture: Culture the parental cell line (e.g., A2780 human ovarian carcinoma) in standard growth medium.

  • Dose Escalation: Continuously expose the cells to increasing concentrations of this compound over several months. Start with a concentration around the IC20 and gradually increase the dose as the cells adapt.

  • Clonal Selection: Once a resistant population is established, perform single-cell cloning by limiting dilution to isolate and expand isogenic resistant sub-clones.

  • Confirmation of Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line.

Western Blot Analysis of Signaling Pathways
  • Cell Lysis: Treat parental and resistant cells with this compound, an ERK inhibitor, or a combination for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT, PRAS40, S6RP, and ERK1/2.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

Visualizations

AT13148_Signaling_Pathway cluster_0 Normal Signaling cluster_1 This compound Action PI3K PI3K AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 PRAS40 PRAS40 AKT->PRAS40 Phosphorylates p70S6K p70S6K mTORC1->p70S6K S6RP S6RP p70S6K->S6RP Phosphorylates This compound This compound This compound->AKT Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

AT13148_Resistance_Mechanism cluster_0 Resistant Cell Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 p-ERK1/2 (Upregulated) MEK->ERK1_2 mTORC1_Reactivation mTORC1 Reactivation ERK1_2->mTORC1_Reactivation Bypass Activation DUSP6 DUSP6 (Loss of Expression) DUSP6->ERK1_2 Inhibits (Lost) This compound This compound AKT AKT This compound->AKT Inhibits

Caption: ERK1/2-mediated bypass signaling as a mechanism of acquired resistance to this compound.

Experimental_Workflow Parental_Cells Parental Cell Line (e.g., A2780) Dose_Escalation Continuous this compound Dose Escalation Parental_Cells->Dose_Escalation Resistant_Clones Isolate Resistant Clones Dose_Escalation->Resistant_Clones Characterization Characterize Resistance (IC50, Western Blot) Resistant_Clones->Characterization Combination_Study Combination Therapy (this compound + ERK Inhibitor) Characterization->Combination_Study

Caption: Workflow for generating and characterizing this compound resistant cell lines.

References

Technical Support Center: AT13148 Resistance Mediated by ERK1/2 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the multi-AGC kinase inhibitor, AT13148, mediated by the ERK1/2 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1] It targets several kinases in the AGC family, including AKT, p70S6K, PKA, and ROCK.[1] By inhibiting these kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which are crucial for cell growth, proliferation, and survival in many cancers.[1]

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A2: A key mechanism of acquired resistance to this compound involves the reactivation of the PI3K/AKT/mTOR (PAM) pathway, driven by the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1] In resistant cells, there is often an increase in the phosphorylation of ERK1/2.[1]

Q3: How does ERK1/2 activation lead to this compound resistance?

A3: Increased ERK1/2 activity can lead to the phosphorylation and activation of downstream targets that bypass the inhibitory effects of this compound on the AKT pathway. For instance, ERK1/2 can activate RSK, which in turn can phosphorylate S6RP, a substrate of p70S6K, thereby maintaining signaling for cell growth and proliferation despite the presence of this compound.[1]

Q4: What is the role of DUSP6 in this compound resistance?

A4: Dual-specificity phosphatase 6 (DUSP6) is a phosphatase that specifically dephosphorylates and inactivates ERK1/2.[2] Studies have shown that a loss of DUSP6 expression can be observed in this compound-resistant cells.[1] This reduction in DUSP6 activity leads to a sustained increase in ERK1/2 phosphorylation, contributing to the resistance phenotype.[1] However, the loss of DUSP6 alone may not be sufficient to confer resistance, suggesting the involvement of other factors.[1]

Q5: How can we overcome ERK1/2-mediated resistance to this compound in our experiments?

A5: Co-treatment with an ERK1/2 inhibitor has been shown to re-sensitize this compound-resistant cells to the drug.[1] The ERK1/2 inhibitor GDC-0994 (Ravoxertinib) can be used in combination with this compound to restore the inhibition of downstream signaling and overcome resistance.[1][3]

Troubleshooting Guides

Problem 1: Decreased sensitivity to this compound in our cell line over time.
  • Possible Cause: Development of acquired resistance through activation of the ERK1/2 pathway.

  • Troubleshooting Steps:

    • Assess ERK1/2 Activation: Perform a Western blot analysis to compare the levels of phosphorylated ERK1/2 (p-ERK1/2) in your treated cells versus the parental, sensitive cell line. An increase in p-ERK1/2 in the treated cells suggests ERK1/2-mediated resistance.

    • Analyze DUSP6 Expression: In parallel, assess the protein levels of DUSP6 by Western blot. A decrease in DUSP6 expression in the resistant cells would further support this mechanism.

    • Confirm with an ERK Inhibitor: Treat the resistant cells with a combination of this compound and an ERK inhibitor like GDC-0994. A restoration of sensitivity to this compound in the presence of the ERK inhibitor would confirm that the resistance is mediated by the ERK1/2 pathway.

Problem 2: Unsure of the appropriate concentration of GDC-0994 to use for co-treatment experiments.
  • Possible Cause: Optimal inhibitor concentrations can be cell-line dependent.

  • Troubleshooting Steps:

    • Review Literature: GDC-0994 has been shown to inhibit RSK phosphorylation at concentrations as low as 0.03 µM, with significant inhibition at 0.1 µM in some cell lines.[4] In other cell lines, concentrations up to 1 µM have been used for 24-hour treatments.[5]

    • Perform a Dose-Response Experiment: To determine the optimal concentration for your specific cell line, perform a dose-response experiment with GDC-0994 alone to assess its effect on p-ERK1/2 and cell viability.

    • Co-treatment Titration: Once the effective concentration range for GDC-0994 is established, perform a matrix titration experiment with varying concentrations of both this compound and GDC-0994 to identify the optimal synergistic combination.

Data Presentation

Table 1: Representative IC50 Values for this compound in Sensitive vs. Resistant Ovarian Carcinoma Cells.

Cell LineTreatmentIC50 (µM)Fold Resistance
A2780 (Parental)This compound1.5 - 3.8-
A2780-AR (this compound Resistant)This compound>10>2.6 - 6.7
A2780-AR (this compound Resistant)This compound + GDC-0994 (e.g., 1 µM)Restored to near-parental levels-

Note: The IC50 values for this compound can vary across different cancer cell lines.[6] The above data is a representative example based on the principle of acquired resistance.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line.

Materials:

  • Parental cancer cell line of interest (e.g., A2780 ovarian carcinoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • 96-well plates for viability assays

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Determine Initial IC50: Perform a dose-response experiment with the parental cell line to determine the initial IC50 of this compound.

  • Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor Cell Viability: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells will die.

  • Allow for Recovery: Once the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them and continue to culture them in the presence of the same concentration of this compound.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.

  • Repeat and Select: Repeat the process of adaptation and dose escalation over several months.

  • Confirm Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.

  • Establish Resistant Clones: Once a stable resistant population is established, you can isolate single-cell clones to ensure a homogenous population for further experiments.

Protocol 2: Western Blot Analysis of p-ERK1/2 and DUSP6

This protocol outlines the steps to assess the phosphorylation status of ERK1/2 and the expression of DUSP6.

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Rabbit anti-total ERK1/2

    • Rabbit anti-DUSP6

    • Mouse anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK1/2 signal to total ERK1/2 and the DUSP6 signal to the loading control.

Mandatory Visualizations

Signaling_Pathway cluster_0 This compound Action & Resistance RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK S6RP S6RP ERK->S6RP Bypass Activation Proliferation Cell Proliferation & Survival ERK->Proliferation DUSP6 DUSP6 DUSP6->ERK AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 p70S6K p70S6K mTORC1->p70S6K p70S6K->S6RP S6RP->Proliferation This compound This compound This compound->AKT This compound->p70S6K

Caption: this compound resistance pathway.

Experimental_Workflow cluster_1 Generation of Resistant Cells Parental Parental Cell Line IC50_Det Determine Initial IC50 Parental->IC50_Det Drug_Exposure Continuous Exposure to this compound (IC50) IC50_Det->Drug_Exposure Dose_Escalation Gradual Increase in this compound Concentration Drug_Exposure->Dose_Escalation Resistant_Pop Stable Resistant Population Dose_Escalation->Resistant_Pop Clonal_Selection Single-Cell Cloning Resistant_Pop->Clonal_Selection Resistant_Clone Resistant Clone Clonal_Selection->Resistant_Clone

Caption: Workflow for generating resistant cells.

Logical_Relationship cluster_2 Co-Treatment Strategy Resistant_Cell This compound Resistant Cell (High p-ERK) AT13148_Treatment This compound Treatment Resistant_Cell->AT13148_Treatment Co_Treatment Co-Treatment Resistant_Cell->Co_Treatment AT13148_Treatment->Resistant_Cell Ineffective AT13148_Treatment->Co_Treatment ERK_Inhibitor ERK Inhibitor (GDC-0994) ERK_Inhibitor->Co_Treatment Pathway_Inhibition Restored Inhibition of Downstream Signaling Co_Treatment->Pathway_Inhibition Apoptosis Increased Apoptosis Pathway_Inhibition->Apoptosis Reduced_Proliferation Reduced Proliferation Pathway_Inhibition->Reduced_Proliferation Sensitivity_Restored Sensitivity to This compound Restored Apoptosis->Sensitivity_Restored Reduced_Proliferation->Sensitivity_Restored

Caption: Logic of co-treatment strategy.

References

troubleshooting AT13148 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: AT13148

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the multi-AGC kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oral, ATP-competitive, multi-AGC kinase inhibitor.[1][2] It was initially developed as an inhibitor of the protein kinase B (AKT) signaling pathway but was found to be a potent inhibitor of multiple AGC kinases, including AKT1/2/3, p70S6K, PKA, and most notably, ROCKI/II.[1][3][4] Its mechanism involves blocking the enzymatic activity of these kinases, which are often dysregulated in cancer and play key roles in cell growth, proliferation, and survival.[2]

Q2: Why am I seeing significant variability in my in vivo experiments?

A2: High variability is a known characteristic of this compound. A first-in-human clinical trial reported a high degree of intra-patient variability in its pharmacokinetic profile (Cmax and AUC), especially at doses of 80 mg and above.[5] This suggests that factors such as formulation, oral bioavailability, and individual metabolism can lead to inconsistent exposure. The compound was ultimately not developed further due to this challenging pharmacokinetic profile and a narrow therapeutic index.[6] Researchers should anticipate and account for this inherent variability.

Q3: I'm observing a paradoxical increase in AKT phosphorylation at Serine 473 after treatment. Is this expected?

A3: Yes, this is an observed phenomenon. Treatment with this compound, like other ATP-competitive AKT inhibitors, can lead to a marked induction of AKT phosphorylation at the Ser473 residue.[4][7] This is thought to be a result of compensatory feedback loops that are activated when the PI3K/AKT pathway is inhibited.[8][9] Importantly, studies suggest that this specific phosphorylation event is not a therapeutically relevant reactivation of the pathway, as downstream substrate phosphorylation remains blocked.[7][9]

Q4: What are the most common off-target or on-target side effects that could affect my experimental model?

A4: The most significant on-target toxicity observed in clinical studies was hypotension (low blood pressure), which is attributed to the potent inhibition of ROCK kinases.[5] In preclinical animal models, this could manifest as changes in animal behavior, activity levels, or overall health, introducing a non-therapeutic variable. Other reported toxicities include rash, fatigue, and elevated liver enzymes.[6]

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Target Phosphorylation
  • Question: My western blots show variable inhibition of downstream targets like p-GSK3β or p-S6RP between experiments. What could be the cause?

  • Answer:

    • Compound Solubility and Stability: this compound requires specific solvents for dissolution. Ensure the compound is fully solubilized before use. A recommended formulation for in vivo studies involves DMSO, PEG300, and Tween-80.[3] Prepare working solutions fresh for each experiment, as the stability in aqueous media may be limited.

    • Differential Kinase Potency: this compound has widely different IC50 values for its targets (e.g., it is more potent against ROCK and PKA than AKT2).[1][3] The concentration used may be sufficient to inhibit one target but not another, or it may be on the steep part of the dose-response curve for one target, leading to high variability with minor pipetting errors. Confirm your chosen concentration is appropriate for the target of interest in your specific cell line.

    • Assay Timing: Inhibition of signaling pathways can be transient. The effect of this compound has been observed as early as 1 hour after exposure.[7] Create a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for assessing target inhibition in your system.

    • Feedback Mechanisms: As noted in the FAQ, the cell may attempt to compensate by upregulating upstream signals.[8][9] This can lead to dynamic changes in phosphorylation status over time.

Issue 2: High Variability in Cell Viability / Proliferation Assays (GI50)
  • Question: I am getting inconsistent GI50 values for this compound in my cancer cell line panel. Why?

  • Answer:

    • Cell Line Dependency: The anti-proliferative effect of this compound is cell-line specific, with reported GI50 values ranging from 1.5 to 3.8 µM in certain cancer cell lines.[1][3] The genetic background of the cells, particularly the status of the PI3K-AKT-mTOR or RAS-RAF pathways, will heavily influence sensitivity.[7] Ensure cell lines are correctly identified and their pathway status is known.

    • Assay Duration: Cytotoxicity is time-dependent.[7] Standard assays are often run for 72 or 96 hours.[1] If the compound degrades over this period, results will be variable. Consider refreshing the media with a new compound during long-term assays.

    • Confluency and Seeding Density: The activation state of signaling pathways can be dependent on cell density. Standardize your seeding density and ensure that cells are in an exponential growth phase at the start of the experiment to minimize variability.

Issue 3: Unexpected Results or Toxicity in Animal Models
  • Question: My in vivo xenograft study is showing inconsistent tumor growth inhibition or unexpected animal toxicity. What should I check?

  • Answer:

    • Pharmacokinetic Variability: This is the most likely cause. The oral bioavailability and resulting plasma concentration of this compound are known to be highly variable.[10] This can lead to some animals receiving a therapeutic dose while others receive a sub-therapeutic or toxic dose. If possible, run satellite groups for pharmacokinetic analysis to correlate exposure with outcomes.

    • ROCK-mediated Hypotension: Monitor animals for signs of hypotension or related distress, as this is a known on-target effect.[10] This side effect can impact animal well-being and feeding behavior, indirectly affecting tumor growth and leading to variability.

    • Formulation and Dosing: Ensure the oral gavage formulation is homogenous and does not precipitate.[3] Inconsistent dosing due to poor formulation will directly cause variable results. Administering this compound at the same time each day can also help reduce variability related to circadian rhythms in metabolism.

Data Presentation: Quantitative Summary

Table 1: In Vitro Inhibitory Potency of this compound
Target KinaseIC50 (nM)
Akt138
Akt2402
Akt350
p70S6K8
PKA3
ROCKI6
ROCKII4
Data sourced from Selleck Chemicals and MedchemExpress.[1][3]
Table 2: Anti-Proliferative Activity of this compound
ParameterValue RangeCell Context
GI501.5 - 3.8 µMPanel of cancer cell lines (e.g., U87MG)
Data sourced from Clinical Cancer Research and Selleck Chemicals.[1][7]
Table 3: Clinical Pharmacokinetic Parameters (at 180 mg Dose)
ParameterMean Value
Cmax~383-400 nM
AUC~13,000-13,399 nM.h
Data from a Phase I clinical trial in patients with solid tumors. Note: High variability was observed.[10][6]

Experimental Protocols

Protocol 1: Western Blotting for Phospho-Target Inhibition
  • Cell Culture: Plate cells (e.g., PTEN-deficient U87MG or PC3) and allow them to adhere and reach 60-70% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activation, serum-starve cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5%) medium.

  • Treatment: Treat cells with a dose range of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-GSK3β (Ser9)

    • Total GSK3β

    • Phospho-MLC2 (a ROCK substrate)[4][11]

    • Total MLC2

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an ECL substrate and an imaging system. Normalize phosphorylated protein levels to total protein levels.

Protocol 2: In Vivo Tumor Xenograft Study
  • Cell Implantation: Implant human tumor cells (e.g., BT474, PC3) subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize animals into treatment and vehicle control groups.

  • Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline), ensuring it is a homogenous suspension.[3]

  • Administration: Administer this compound by oral gavage (p.o.) at the desired dose (e.g., 40-50 mg/kg) and schedule (e.g., on consecutive days followed by rest days).[3][7]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for target inhibition) or histological examination.

Visualizations

AT13148_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT P70S6K p70S6K AKT->P70S6K Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RhoA RhoA ROCK ROCK I/II RhoA->ROCK Motility Cell Motility & Invasion ROCK->Motility PKA PKA This compound This compound This compound->AKT This compound->P70S6K This compound->ROCK This compound->PKA

Caption: Simplified signaling pathway showing the multiple kinase targets of this compound.

Troubleshooting_Workflow Start Start: Inconsistent Experimental Results CheckAssay Check Assay Type Start->CheckAssay InVitro In Vitro (e.g., Western, Viability) CheckAssay->InVitro Cell-Based InVivo In Vivo (e.g., Xenograft) CheckAssay->InVivo Animal Model Solubility Verify Compound Solubility & Stability InVitro->Solubility PK Consider High PK Variability InVivo->PK Dose Confirm Dose/Concentration & Time Course Solubility->Dose Controls Review Controls & Cell Line Genetics Dose->Controls Outcome1 Consistent Results Controls->Outcome1 Toxicity Monitor for On-Target Toxicity (Hypotension) PK->Toxicity Outcome2 Variability Understood Toxicity->Outcome2

Caption: Logical workflow for troubleshooting sources of experimental variability with this compound.

References

AT13148 Technical Support Center: Troubleshooting Compensatory Feedback and Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving AT13148, a multi-AGC kinase inhibitor. The information addresses common issues such as the emergence of compensatory feedback loops and acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2] It targets several kinases in the AGC family, including AKT1/2/3, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][3] By inhibiting these kinases, particularly AKT and p70S6K which are key components of the PI3K/AKT/mTOR signaling pathway, this compound can block cell growth and induce apoptosis in cancer cells where this pathway is dysregulated.[4]

Q2: What are the typical GI50 values for this compound in cancer cell lines?

The half-maximal growth inhibition (GI50) values for this compound typically range from 1.5 to 3.8 µM in various cancer cell lines with dysregulated PI3K/AKT/mTOR or RAS/RAF pathways.[1]

Q3: What is a compensatory feedback loop in the context of this compound treatment?

A compensatory feedback loop is a cellular response to the inhibition of a signaling pathway that results in the reactivation of the same or a parallel pathway. This is a common mechanism of resistance to targeted therapies. In the case of this compound, inhibition of the PI3K/AKT/mTOR pathway can lead to the upregulation of upstream signaling components or the activation of alternative survival pathways, which can counteract the effect of the drug.[5][6][7]

Q4: What are the known compensatory feedback mechanisms observed with this compound and similar inhibitors?

Studies have shown that treatment with this compound can lead to the induction of upstream regulators such as Insulin Receptor Substrate 2 (IRS2) and PI3K Interacting Protein 1 (PIK3IP1).[2] Additionally, inhibition of the PI3K/AKT pathway can trigger the activation of other signaling pathways, such as the MET/STAT3 pathway, as a compensatory survival mechanism.[8] A common feedback loop involves the relief of negative feedback from S6K to receptor tyrosine kinases (RTKs), leading to increased RTK activity and subsequent PI3K activation.[6]

Q5: What are the potential mechanisms of acquired resistance to this compound?

A key mechanism of acquired resistance to this compound is the activation of the ERK1/2 signaling pathway.[9] This can occur through various means, including the loss of expression of DUSP6, a phosphatase that negatively regulates ERK1/2.[9] The sustained activation of ERK1/2 can reactivate the PI3K/AKT/mTOR pathway, rendering the cells less sensitive to this compound.[9]

Troubleshooting Guides

Guide 1: Investigating Unexpected Cell Survival or Proliferation Despite this compound Treatment

If you observe that your cancer cell line is not responding to this compound as expected, or if you see a rebound in proliferation after an initial response, it may be due to the activation of a compensatory feedback loop.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion A Unexpected cell survival/ proliferation with this compound B Activation of compensatory feedback loop A->B C Western Blot for key feedback markers B->C D Co-treatment with inhibitors of suspected feedback pathway B->D E Analyze protein expression and cell viability data C->E D->E F Confirm activation of compensatory pathway E->F

Caption: Workflow for investigating compensatory feedback loops.

Detailed Steps:

  • Confirm this compound Activity:

    • Action: Perform a dose-response curve to confirm the GI50 in your cell line.

    • Expected Outcome: Ensure the concentration of this compound being used is appropriate.

  • Investigate Feedback Activation by Western Blot:

    • Protocol:

      • Treat cells with this compound at the GI50 concentration for various time points (e.g., 2, 6, 24, 48 hours).

      • Lyse the cells and prepare protein lysates.

      • Perform SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against key feedback markers:

        • Phospho-AKT (Ser473 and Thr308) and total AKT

        • Phospho-p70S6K (Thr389) and total p70S6K

        • Phospho-S6 Ribosomal Protein (Ser235/236) and total S6

        • Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2

        • IRS2

        • PIK3IP1

        • Phospho-MET and total MET

        • Phospho-STAT3 and total STAT3

      • Incubate with an appropriate HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescence substrate and image the results.

    • Interpretation: An increase in the phosphorylation of ERK1/2, MET, or STAT3, or an increase in the total protein levels of IRS2 or PIK3IP1 following this compound treatment suggests the activation of a compensatory feedback loop. A rebound in phospho-AKT or phospho-S6 levels at later time points can also indicate feedback.

  • Functional Validation with Co-treatment:

    • Action: Based on the Western blot results, co-treat the cells with this compound and an inhibitor of the suspected compensatory pathway (e.g., a MEK inhibitor like GDC-0994 if p-ERK is elevated, or a MET inhibitor if p-MET is elevated).

    • Experimental Assay: Perform a cell viability assay (e.g., SRB or Alamar Blue) with the single agents and the combination.

    • Interpretation: If the combination treatment shows a synergistic or additive effect in reducing cell viability compared to the single agents, it confirms the role of the compensatory pathway in mediating resistance to this compound.

Guide 2: Troubleshooting Acquired Resistance to this compound

If your cell line initially responds to this compound but then develops resistance over time with continuous exposure, the following steps can help you identify the mechanism of resistance.

Logical Relationship for Troubleshooting Resistance:

G A Development of this compound resistant cell line B Hypothesize mechanism: ERK1/2 pathway activation A->B C Western Blot Analysis: Compare parental vs. resistant cells B->C D Investigate DUSP6 expression (RT-qPCR or Western Blot) B->D E Functional Test: Co-treat with MEK inhibitor C->E F Conclusion: ERK activation (potentially via DUSP6 loss) drives resistance D->F E->F G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 This compound Inhibition cluster_2 Compensatory Feedback RTK RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis p70S6K p70S6K mTORC1->p70S6K p70S6K->RTK Negative Feedback S6 S6 p70S6K->S6 Proliferation Cell Growth & Proliferation S6->Proliferation This compound This compound This compound->RTK Feedback Activation This compound->AKT This compound->p70S6K ERK ERK ERK->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK

References

AT13148-induced AKT Ser473 phosphorylation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for AT13148. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding experimental results related to the multi-AGC kinase inhibitor, this compound, with a specific focus on its effects on AKT Ser473 phosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[1][2][3] It potently targets several kinases in the AGC family, including AKT, p70S6K, PKA, and ROCK.[4][5] Its mechanism of action involves blocking the phosphorylation of downstream substrates of these kinases, thereby inhibiting signaling pathways crucial for cell growth, proliferation, and survival, which are often dysregulated in cancer.[1][2][6]

Q2: I treated my cells with this compound and observed an increase in AKT Ser473 phosphorylation. Is this expected?

A2: Yes, this paradoxical hyperphosphorylation of AKT at Serine 473 is a known effect of this compound and other ATP-competitive AKT inhibitors.[1][7][8] While seemingly counterintuitive for an AKT inhibitor, studies have shown that this is not a therapeutically relevant reactivation of the AKT pathway.[1][7]

Q3: If AKT Ser473 is hyperphosphorylated, how can I confirm that this compound is still inhibiting AKT signaling?

A3: To confirm AKT pathway inhibition despite Ser473 hyperphosphorylation, it is crucial to assess the phosphorylation status of downstream AKT substrates. Key substrates to monitor include GSK3β and PRAS40.[7] Inhibition of the phosphorylation of these substrates is a reliable indicator of this compound's on-target activity.[7] Additionally, examining downstream effectors of the broader pathway, such as S6 Ribosomal Protein (a substrate of p70S6K), can provide further evidence of pathway inhibition.[7]

Q4: What are the known off-target effects of this compound?

A4: this compound is a multi-AGC kinase inhibitor and therefore designed to inhibit multiple kinases. Its effects on ROCK1/II are considered part of its on-target activity but can lead to off-target toxicities in a clinical setting, such as hypotension.[5][9][10] Like many kinase inhibitors, this compound may have other off-target effects that can be cell-type and context-dependent.[11][12]

Q5: Has acquired resistance to this compound been observed?

A5: Yes, acquired resistance to this compound has been investigated. Studies in human ovarian carcinoma cell lines have shown that resistance can be associated with the reactivation of the PI3K/AKT/mTOR pathway, potentially driven by increased ERK 1/2 phosphorylation.[6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Unexpected Increase in p-AKT (Ser473) Levels

Potential Cause Suggested Solution
Paradoxical Hyperphosphorylation This is a known phenomenon with this compound.[1][7] To confirm inhibition, analyze the phosphorylation of downstream AKT substrates like p-GSK3β and p-PRAS40, which should be decreased.[7]
Compensatory Feedback Loops Inhibition of AKT can trigger feedback mechanisms that lead to the activation of upstream kinases, such as mTORC2, which phosphorylates AKT at Ser473.[1][13]
Incorrect Antibody or Reagent Ensure the specificity and validity of the p-AKT (Ser473) antibody. Run appropriate controls, including positive and negative controls for phosphorylation.
Experimental Artifact Review the experimental protocol for any deviations. Ensure consistent cell handling, lysis procedures, and Western blot conditions.

Issue 2: No Inhibition of Downstream AKT Substrates

Potential Cause Suggested Solution
Insufficient Drug Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.[7]
Cell Line Insensitivity or Resistance The cell line may have intrinsic or acquired resistance mechanisms.[6] Consider using a different cell line or investigating potential resistance pathways, such as ERK signaling.[6]
Poor Compound Stability or Activity Ensure the proper storage and handling of the this compound compound. Test the activity of the compound in a sensitive, control cell line.
Suboptimal Assay Conditions Optimize your Western blot or other assay conditions. Ensure efficient protein extraction, appropriate antibody dilutions, and adequate detection methods.

Data Presentation

Table 1: In Vitro Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeKey Genetic FeatureThis compound GI₅₀ (µmol/L)Effect on p-AKT (Ser473)Effect on p-GSK3β
U87MGGlioblastomaPTEN-deficient1.5 - 3.8Marked InductionInhibition (>1 µmol/L)
MES-SAUterine SarcomaPTEN-deficient1.5 - 3.8Not specifiedMarked Inhibition (≥3 µmol/L)
BT474Breast CancerHER2-positive, PIK3CA-mutantNot specifiedNot specifiedNot specified
PC3Prostate CancerPTEN-deficientNot specifiedNot specifiedNot specified
Data summarized from a study by Yap et al.[7]

Table 2: Pharmacokinetic and Tolerability Data from a Phase I Clinical Trial of this compound

DoseMean Cmax (nM)Mean AUC (nM.h)Dose-Limiting Toxicities
20 mg18-50Not specifiedNone observed
180 mg383 - 40013,000 - 13,399Skin rash
240 mgNot specifiedNot specifiedPneumonitis, elevated liver enzymes
300 mgNot specifiedNot specifiedHypotension
Data from a first-in-human phase I study.[4][5][9]

Experimental Protocols

Protein Immunoblotting for Phosphorylation Analysis

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the specified duration.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-p-GSK3β, anti-total GSK3β) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

AT13148_Signaling_Pathway cluster_upstream Upstream Signaling cluster_akt_activation AKT Activation cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Recruits to membrane PDK1 PDK1 p-AKT_T308 p-AKT (Thr308) PDK1->p-AKT_T308 Phosphorylates mTORC2 mTORC2 p-AKT_S473 p-AKT (Ser473) mTORC2->p-AKT_S473 Phosphorylates GSK3b GSK3β AKT->GSK3b Inhibits PRAS40 PRAS40 AKT->PRAS40 Inhibits AKT_Active AKT_Active p-GSK3b p-GSK3β (Inactive) GSK3b->p-GSK3b p-PRAS40 p-PRAS40 PRAS40->p-PRAS40 This compound This compound This compound->AKT Inhibits ATP binding This compound->p-AKT_S473 Induces paradoxical hyperphosphorylation

Caption: this compound inhibits AKT, leading to decreased phosphorylation of its substrates.

Troubleshooting_Workflow start Start: Unexpected p-AKT (Ser473) result check_substrates Measure phosphorylation of downstream AKT substrates (p-GSK3β, p-PRAS40) start->check_substrates substrates_inhibited Substrates are inhibited check_substrates->substrates_inhibited Decreased phosphorylation substrates_not_inhibited Substrates are NOT inhibited check_substrates->substrates_not_inhibited No change or increase paradoxical_effect Conclusion: Paradoxical hyperphosphorylation observed. This compound is active. substrates_inhibited->paradoxical_effect troubleshoot_activity Troubleshoot this compound activity substrates_not_inhibited->troubleshoot_activity dose_response Perform dose-response and time-course troubleshoot_activity->dose_response check_reagents Verify antibody and reagent quality troubleshoot_activity->check_reagents check_protocol Review experimental protocol troubleshoot_activity->check_protocol

Caption: Troubleshooting workflow for unexpected this compound-induced p-AKT (Ser473) results.

References

Technical Support Center: Mitigating AT13148-Induced Hypotension in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the multi-AGC kinase inhibitor, AT13148, in animal models. The primary focus is on the anticipation, monitoring, and mitigation of this compound-induced hypotension, a known dose-limiting toxicity observed in clinical trials.[1][2][3]

Disclaimer: Publicly available preclinical data specifically detailing the incidence and management of this compound-induced hypotension in animal models are limited. The guidance provided herein is based on the known pharmacology of this compound as a dual ROCK and AKT inhibitor, clinical trial findings, and general principles of cardiovascular monitoring and support in laboratory animals. Researchers should perform initial dose-range-finding studies to characterize the cardiovascular effects of this compound in their specific animal model and establish appropriate monitoring and intervention protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism behind this compound-induced hypotension?

A1: this compound is a potent inhibitor of multiple AGC kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase B (AKT).[4] The hypotensive effects are likely multifactorial:

  • ROCK Inhibition: ROCK plays a crucial role in maintaining vascular smooth muscle contraction. Inhibition of ROCK leads to vasodilation, a relaxation of the blood vessels, which in turn lowers blood pressure. This is considered the primary driver of the hypotensive side effects.[1]

  • AKT Inhibition: AKT is involved in signaling pathways that promote the production of nitric oxide (NO), a potent vasodilator, by endothelial nitric oxide synthase (eNOS). While the precise effect of AKT inhibition on blood pressure can be complex, alterations in NO bioavailability could contribute to changes in vascular tone.

  • Autonomic Nervous System Modulation: Some studies with selective AKT inhibitors have suggested that they can induce hypotension and bradycardia through inhibition of the autonomic nervous system, specifically by blocking nicotinic acetylcholine receptors in autonomic ganglia.

Q2: At what doses of this compound should I expect to see hypotension in my animal model?

Q3: What are the clinical signs of hypotension in laboratory animals?

A3: Clinical signs of hypotension in laboratory animals can be subtle and may include:

  • Lethargy or reduced activity

  • Pale mucous membranes

  • Cool extremities

  • Increased respiratory rate

  • Weak or rapid pulse

Direct measurement of blood pressure is the most reliable method for detecting and quantifying hypotension.

Q4: What is the recommended method for monitoring blood pressure in animal models during this compound administration?

A4: The preferred method for continuous and accurate blood pressure monitoring in conscious, freely moving animals is radiotelemetry.[5] This involves the surgical implantation of a telemetric device that can measure and transmit blood pressure and heart rate data. For acute studies in anesthetized animals, direct arterial cannulation provides continuous and accurate measurements. Non-invasive tail-cuff plethysmography can be used for intermittent measurements in rodents, but it is more susceptible to stress-induced artifacts.

Q5: What supportive care can be provided if an animal becomes hypotensive?

A5: If an animal develops hypotension, the following supportive care measures can be considered, with the specific intervention depending on the severity of the hypotension and institutional guidelines:

  • Fluid Therapy: Intravenous or subcutaneous administration of warmed isotonic crystalloids (e.g., 0.9% saline, Lactated Ringer's solution) can help to expand intravascular volume.[6][7]

  • Vasopressors: In cases of severe or refractory hypotension, the use of vasopressor agents may be necessary. These should be administered under the guidance of a veterinarian and with appropriate monitoring.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sudden drop in blood pressure immediately following this compound administration Acute vasodilation due to potent ROCK inhibition.1. Confirm Measurement: Ensure blood pressure reading is accurate. 2. Reduce Dose: Consider lowering the dose of this compound in subsequent experiments. 3. Provide Supportive Care: Administer a bolus of warmed isotonic crystalloid fluids (e.g., 5-10 mL/kg intravenously or subcutaneously for rodents) and monitor the response.[6][7] 4. Consider Vasopressors: If hypotension is severe and unresponsive to fluids, consult with a veterinarian regarding the use of a vasopressor agent.
Gradual decrease in blood pressure over several hours or days of dosing Cumulative effect of this compound on vascular tone and potentially other homeostatic mechanisms.1. Increase Monitoring Frequency: Monitor blood pressure more frequently to track the trend. 2. Assess Hydration Status: Ensure the animal has adequate access to hydration and is not becoming dehydrated. 3. Adjust Dosing Regimen: Consider a lower dose or a less frequent dosing schedule. 4. Prophylactic Fluids: For animals on prolonged treatment, consider prophylactic administration of maintenance fluids.
Hypotension accompanied by bradycardia (slow heart rate) Potential effect on the autonomic nervous system, as has been observed with some AKT inhibitors.1. Continuous Monitoring: Use telemetry or continuous ECG to monitor both blood pressure and heart rate. 2. Veterinary Consultation: Consult with a veterinarian, as this may indicate a more complex cardiovascular effect. The use of anticholinergic agents may be considered under veterinary guidance.
Inconsistent or highly variable blood pressure readings Stress or movement artifacts with non-invasive monitoring methods (e.g., tail-cuff).1. Acclimatize Animals: Ensure animals are well-acclimatized to the blood pressure measurement procedure. 2. Optimize Technique: Refine the technique for non-invasive blood pressure measurement to minimize animal stress. 3. Consider Telemetry: For long-term or critical studies, radiotelemetry is the gold standard for accurate and stress-free blood pressure monitoring.[5]

Data Presentation

Table 1: this compound Dose Escalation and Incidence of Hypotension in a First-in-Human Clinical Trial [1][2][3]

Dose Level (mg)Number of PatientsIncidence of Hypotension (All Grades)Dose-Limiting Toxicities (DLT) Related to Hypotension
5 - 80-Not specified as frequentNone reported
1607Multiple episodes of grade 3 hypotensionNone specified as DLT
2406Multiple episodes of grade 2 hypotensionNone
3005Grade 2, 3, and 4 hypotension reported1 patient with grade 4 hypotension
Maximally Tolerated Dose 180 mg Hypotension listed as a common side effect -

Note: This table is adapted from clinical trial data and may not be directly predictive of the response in animal models.

Table 2: General Supportive Care Agents for Drug-Induced Hypotension in Animal Models

Agent ClassExamplesProposed Mechanism of ActionTypical Administration Route
Crystalloid Fluids 0.9% Saline, Lactated Ringer's SolutionVolume expansionIntravenous, Subcutaneous, Intraperitoneal
Colloid Fluids HetastarchPlasma volume expansionIntravenous
Sympathomimetics (Vasopressors) Dopamine, Norepinephrine, EphedrineIncrease vascular resistance and/or cardiac outputIntravenous (often as a constant rate infusion)
Anticholinergics Atropine, GlycopyrrolateIncrease heart rate (in cases of bradycardia-associated hypotension)Intravenous, Subcutaneous

Note: The use of these agents should be determined in consultation with a veterinarian and in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Protocols

Protocol 1: Blood Pressure Monitoring in Rodent Models Treated with this compound

  • Animal Model: Select the appropriate rodent species and strain for the study.

  • Blood Pressure Measurement:

    • Gold Standard (Telemetry): Surgically implant telemetric devices for continuous monitoring of blood pressure, heart rate, and activity in conscious, unrestrained animals. Allow for a post-operative recovery period as recommended by the device manufacturer before initiating the study.

    • Alternative (Tail-Cuff): For intermittent measurements, use a non-invasive tail-cuff system. Acclimatize the animals to the restraining device and procedure for several days prior to the start of the experiment to minimize stress-induced artifacts.

  • Experimental Procedure:

    • Obtain baseline blood pressure and heart rate measurements for at least 3 consecutive days before the first dose of this compound.

    • Administer this compound at the desired dose and route.

    • Record blood pressure and heart rate at regular intervals post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.

    • For multi-day studies, continue to monitor blood pressure at consistent times each day.

  • Data Analysis: Analyze the change in blood pressure and heart rate from baseline for each animal and compare between treatment and vehicle control groups.

Protocol 2: Mitigation of Acute this compound-Induced Hypotension in a Rodent Model

  • Prophylactic Measures:

    • Ensure animals are well-hydrated before this compound administration.

    • Consider administering a subcutaneous bolus of warmed, sterile isotonic crystalloids (e.g., 5-10 mL/kg) 30-60 minutes prior to this compound administration, especially for doses anticipated to cause hypotension.[6][7]

  • Monitoring:

    • Continuously monitor blood pressure via telemetry or direct arterial cannulation.

    • Define a hypotensive threshold (e.g., a decrease in mean arterial pressure of >20-30% from baseline).

  • Intervention:

    • If the hypotensive threshold is reached, administer a bolus of a warmed isotonic crystalloid solution (e.g., 5-10 mL/kg) intravenously over 5-10 minutes.

    • Monitor the blood pressure response. If hypotension persists, a second fluid bolus may be administered.

    • If hypotension is refractory to fluid therapy, consult the institutional veterinarian regarding the use of vasopressors. A constant rate infusion of a vasopressor like dopamine or norepinephrine may be considered.[8][9]

  • Humane Endpoints: Establish clear humane endpoints for severe, refractory hypotension in accordance with the institutional animal care and use committee (IACUC) protocol.

Mandatory Visualizations

Caption: Signaling pathways inhibited by this compound leading to hypotension.

Experimental_Workflow Start Start Experiment Baseline Establish Baseline Blood Pressure (≥3 days) Start->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing Monitor Monitor Blood Pressure (e.g., 1, 2, 4, 8, 24h post-dose) Dosing->Monitor Hypotension_Check Hypotension Detected? (e.g., MAP drop >20%) Monitor->Hypotension_Check End End of Study Monitor->End No_Hypotension Continue Monitoring per Protocol Hypotension_Check->No_Hypotension No Hypotension_Detected Initiate Mitigation Protocol Hypotension_Check->Hypotension_Detected Yes No_Hypotension->Monitor Fluid_Bolus Administer Warmed Isotonic Crystalloid Bolus Hypotension_Detected->Fluid_Bolus Reassess Reassess Blood Pressure Fluid_Bolus->Reassess Resolved_Check Hypotension Resolved? Reassess->Resolved_Check Resolved Return to Standard Monitoring Resolved_Check->Resolved Yes Refractory Refractory Hypotension Resolved_Check->Refractory No Resolved->Monitor Vet_Consult Consult Veterinarian for Vasopressor Use Refractory->Vet_Consult Endpoint Follow Protocol to Humane Endpoint Vet_Consult->Endpoint Endpoint->End

Caption: Experimental workflow for monitoring and mitigating this compound-induced hypotension.

References

AT13148 Technical Support Center: In Vitro Solubility and Formulation Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and formulation of AT13148 for in vitro use. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

This compound Solubility Data

This compound is a multi-AGC kinase inhibitor with limited solubility in aqueous solutions.[1] It is readily soluble in organic solvents such as DMSO.[1][2][3] Proper handling and formulation are critical for obtaining reliable and reproducible results in in vitro assays.

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO62197.59[1]
DMSO58184.84[3]
DMSO50-[4]
DMSO47.33150.84[2]
DMF3095.61[2]
DMSO:PBS (pH 7.2) (1:2)0.331.05[2]
WaterInsolubleInsoluble[1]
EthanolInsolubleInsoluble[1][3]

Note: Solubility can vary slightly between different batches of the compound.[5] For optimal results, it is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] Sonication may be required to fully dissolve the compound in DMSO.[3]

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration. A common stock concentration is 10 mM to 50 mM in DMSO.

  • Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 313.78 g/mol .[2]

    • Example for a 10 mM stock solution in 1 mL of DMSO:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 313.78 g/mol * (1000 mg / 1 g) = 3.1378 mg

  • Accurately weigh the this compound powder and transfer it to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C. When stored at -20°C, the solution is stable for up to 1 year, and at -80°C, it is stable for up to 2 years.[6]

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the high-concentration DMSO stock solution into an aqueous cell culture medium for use in in vitro experiments.

Materials:

  • This compound DMSO stock solution

  • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform serial dilutions. It is recommended to perform a serial dilution of the stock solution in cell culture medium to reach the final desired concentration. Direct dilution of a high-concentration stock into a large volume of aqueous medium can cause precipitation.

  • Maintain a low final DMSO concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Vortex gently after each dilution step to ensure homogeneity.

  • Use the working solution immediately. It is not recommended to store aqueous working solutions of this compound.

Troubleshooting Guide & FAQs

Q1: My this compound precipitated when I diluted it in my cell culture medium. What should I do?

A1: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting steps:

  • Reduce the final concentration: The working concentration of this compound in many cell-based assays ranges from 1.5 to 3.8 µM.[2][5] Attempt to use a lower final concentration if precipitation is observed.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in your culture medium. This gradual decrease in DMSO concentration can help maintain solubility.

  • Increase the DMSO concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration. However, always include a vehicle control with the same DMSO concentration to account for any solvent effects.

  • Consider using a formulation with co-solvents: For challenging situations, a formulation containing solubilizing agents can be prepared. For example, a formulation for in vivo use involves dissolving the DMSO stock in a mixture of PEG300 and Tween 80 before adding the aqueous component.[1] A similar approach with biocompatible co-solvents could be adapted for in vitro use, but would require careful validation.

Q2: What is the recommended working concentration of this compound for cell-based assays?

A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, GI50 (50% growth inhibition) values are reported to be in the range of 1.5 to 3.8 µM for a panel of cancer cell lines.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I store this compound powder and stock solutions?

A3:

  • Powder: Store the lyophilized powder at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

  • DMSO Stock Solutions: Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[6] Avoid repeated freeze-thaw cycles.[6]

Q4: Can I use water or ethanol to dissolve this compound?

A4: No, this compound is reported to be insoluble in both water and ethanol.[1][3] DMSO is the recommended solvent for preparing stock solutions for in vitro use.

Visual Guides

AT13148_Formulation_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Outcome start Precipitation observed upon dilution in aqueous medium step1 Decrease final This compound concentration start->step1 step2 Perform serial dilutions instead of a single dilution step1->step2 If precipitation persists end Successful solubilization for in vitro assay step1->end If successful step3 Increase final DMSO concentration (include vehicle control) step2->step3 If precipitation persists step2->end If successful step4 Consider using co-solvents (e.g., PEG300, Tween 80) with careful validation step3->step4 If precipitation persists and system allows step3->end If successful step4->end If successful

Caption: Troubleshooting flowchart for this compound precipitation issues.

AT13148_In_Vitro_Workflow cluster_preparation Preparation cluster_experiment Experiment weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Stock Solution store->thaw dilute Perform Serial Dilutions in Cell Culture Medium thaw->dilute treat Treat Cells with Working Solution (Final DMSO ≤ 0.5%) dilute->treat assay Perform In Vitro Assay (e.g., Proliferation, Kinase Activity) treat->assay

Caption: Experimental workflow for preparing and using this compound in vitro.

References

Validation & Comparative

AT13148 vs. Selective AKT Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-AGC kinase inhibitor AT13148 and selective AKT inhibitors, supported by experimental data.

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. While selective AKT inhibitors have shown promise, the multi-AGC kinase inhibitor this compound presents an alternative strategy by targeting multiple kinases within the AGC family, including AKT. This guide delves into a detailed comparison of their mechanisms, performance in preclinical and clinical settings, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Strategies

Selective AKT inhibitors, such as Capivasertib (AZD5363) and Ipatasertib (GDC-0068) , are ATP-competitive small molecules that potently and selectively inhibit all three isoforms of AKT (AKT1, AKT2, and AKT3)[1][2][3][4]. By binding to the ATP-binding pocket of AKT, these inhibitors block its kinase activity, thereby preventing the phosphorylation of downstream substrates crucial for tumor cell survival and proliferation[1][5].

In contrast, This compound is an oral, ATP-competitive multi-AGC kinase inhibitor.[6] Its targets include not only the three AKT isoforms but also other members of the AGC kinase family, such as p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK)[6][7][8]. The rationale behind this broader targeting approach is that the simultaneous inhibition of multiple AGC kinases may lead to enhanced antitumor activity and potentially circumvent resistance mechanisms that can arise from targeting a single pathway component[7][9].

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy, as well as the clinical pharmacokinetic parameters of this compound and the selective AKT inhibitors Capivasertib and Ipatasertib.

Table 1: In Vitro Kinase and Cell Line Inhibition

InhibitorTarget Kinase IC50 (nM)Cancer Cell Line GI50/IC50 (µM)
This compound AKT1: 38, AKT2: 402, AKT3: 50, p70S6K: 8, PKA: 3, ROCKI: 6, ROCKII: 4[6][10]GI50: 1.5 - 3.8 across a panel of cancer cell lines[10]
Capivasertib AKT1: 3, AKT2: 7, AKT3: 7[4][11]IC50: AGS: 0.1, HGS27: 4.6, N87: 14.18, SNU-1: 24.04, MKN45: 30.0, MGC803: 44.4[4]. Potent against 41 of 182 cell lines with IC50 < 3 µM[12]
Ipatasertib AKT1: 5, AKT2: 18, AKT3: 8[13]IC50: ARK1: 6.62, SPEC-2: 2.05[5]. In PTEN loss/PIK3CA mutant lines: Mean 4.8, Median 2.2. In lines without alterations: Mean 8.4, Median 10[13]

Table 2: In Vivo Efficacy in Xenograft Models

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (T/C%)
This compound MES-SA (uterine)40-50 mg/kg, p.o.41-54%[9]
BT474 (breast)40 mg/kg, p.o.35.8%[9]
PC3 (prostate)Not specified65.4%[9]
Capivasertib BT474c (breast)100-300 mg/kg, p.o., twice dailyDose-dependent inhibition[4]
Ipatasertib PTEN-null/PIK3CA mutant models100 mg/kg, p.o., daily~95%[13]
LNCaP (prostate)100 mg/kg, p.o., daily>90%[13]
HGC-27 (gastric)100 mg/kg, p.o., daily>90%[13]
Endometrial cancer modelNot specified52.2% reduction in tumor weight[14]

Table 3: Clinical Pharmacokinetic Parameters

InhibitorDoseCmaxAUCTmaxt1/2
This compound 20 mg18-50 nmol/LNot specified4 h~24 h[15]
180 mg383-400 nmol/L13,000-13,399 nM.hNot specifiedNot specified[3][16]
Capivasertib 80-800 mgDose-proportionalDose-proportional~1-2 h~10 h[17]
400 mg (multiple doses)Not specifiedNot specifiedNot specified8.34 h (effective)[18]
Ipatasertib 300 mg (with palbociclib)49% increase68% increaseNot specified~24 h (effective)[6][19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound and selective AKT inhibitors.

Cell Viability Assay (e.g., MTT or SRB Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., this compound, Capivasertib, or Ipatasertib) for a specified period (e.g., 72 hours).

  • Cell Viability Measurement:

    • MTT Assay: MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength.

    • SRB Assay: Cells are fixed, and then stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins. The excess dye is washed away, and the bound dye is solubilized. The absorbance is then read on a plate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition, and the GI50 or IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis for Pathway Modulation
  • Cell Lysis: Cells treated with the inhibitor are lysed to extract total proteins. Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-p70S6K, etc.) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein expression and phosphorylation.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor (e.g., this compound, Capivasertib, or Ipatasertib) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (T/C%) is calculated by comparing the mean tumor volume of the treated group to that of the control group. Tumors may also be excised for pharmacodynamic analysis (e.g., Western blotting).

Visualizing the Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by these inhibitors and a typical experimental workflow.

cluster_upstream Upstream Signaling cluster_akt_pathway AKT Pathway cluster_other_agc Other AGC Kinases cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition p70S6K p70S6K mTORC1->p70S6K Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth PKA PKA Metabolism Metabolism PKA->Metabolism ROCK ROCK Cytoskeleton Cytoskeletal Regulation ROCK->Cytoskeleton This compound This compound This compound->AKT This compound->p70S6K This compound->PKA This compound->ROCK Selective_AKT_Inhibitors Selective AKT Inhibitors (Capivasertib, Ipatasertib) Selective_AKT_Inhibitors->AKT

Caption: Signaling pathways targeted by this compound and selective AKT inhibitors.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Cell_Lines Select Cancer Cell Lines Treatment Treat with Inhibitors (this compound vs. Selective AKT) Cell_Lines->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Western_Blot Western Blot for Pathway Modulation Treatment->Western_Blot IC50_Determination Determine IC50/GI50 Values Viability_Assay->IC50_Determination Pathway_Analysis Analyze Downstream Signaling Western_Blot->Pathway_Analysis Efficacy_Evaluation Evaluate Antitumor Efficacy (T/C%) IC50_Determination->Efficacy_Evaluation Inform Pathway_Analysis->Efficacy_Evaluation Inform Xenograft_Model Establish Xenograft Tumor Models Inhibitor_Administration Administer Inhibitors to Mice Xenograft_Model->Inhibitor_Administration Tumor_Measurement Measure Tumor Growth Over Time Inhibitor_Administration->Tumor_Measurement Tumor_Measurement->Efficacy_Evaluation Phase_I_Trial Phase I Clinical Trial (Safety & PK) Efficacy_Evaluation->Phase_I_Trial Guide PK_Analysis Pharmacokinetic Analysis Phase_I_Trial->PK_Analysis

Caption: Experimental workflow for comparing kinase inhibitors.

Conclusion

The choice between a multi-AGC kinase inhibitor like this compound and selective AKT inhibitors depends on the specific research question and therapeutic strategy. Selective AKT inhibitors offer a targeted approach to disrupting a key oncogenic pathway, with the potential for a more favorable side-effect profile due to their specificity. However, the broader targeting of this compound may provide a more robust antitumor response in certain contexts and could be a valuable tool for overcoming resistance to more selective agents. It is important to note that the clinical development of this compound was not pursued further due to a narrow therapeutic index and its pharmacokinetic profile[16][20]. In contrast, selective AKT inhibitors like capivasertib have shown promising results in clinical trials, particularly in combination with other therapies[2][21]. This guide provides a foundation for researchers to understand the key differences between these inhibitory strategies and to design experiments that can further elucidate their potential in cancer therapy.

References

A Comparative Guide to ROCK Inhibitors: AT13148, Y27632, and H1152

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the multi-AGC kinase inhibitor AT13148 with the well-established ROCK inhibitors Y27632 and H1152. The information presented is supported by experimental data to assist in the selection of the most appropriate inhibitor for your research needs.

Introduction to the Inhibitors

This compound is an orally available, ATP-competitive multi-AGC kinase inhibitor.[1] It potently targets Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) and protein kinase B (AKT), in addition to other AGC family kinases like p70S6K and PKA.[1] This broader specificity makes it a tool for investigating the simultaneous inhibition of multiple signaling pathways.

Y27632 is a well-characterized, cell-permeable, and highly selective inhibitor of ROCK1 and ROCK2.[2][3] It acts by competing with ATP for binding to the kinase catalytic site.[3] Its selectivity for ROCK kinases has made it a standard tool for studying the cellular functions of the Rho/ROCK pathway.

H1152 is another potent and selective, membrane-permeable ROCK inhibitor.[4][5] It exhibits high selectivity for ROCK2 and is often used to investigate the specific roles of this isoform.[4][5]

Performance Comparison: Quantitative Data

The following tables summarize the inhibitory potency and cellular effects of this compound, Y27632, and H1152 based on available experimental data.

InhibitorTargetIC50 / KiReference
This compound ROCK1IC50: 6 nM[1][6]
ROCK2IC50: 4 nM[1][6]
AKT1IC50: 38 nM[1]
AKT2IC50: 402 nM[1]
AKT3IC50: 50 nM[1]
p70S6KIC50: 8 nM[1]
PKAIC50: 3 nM[1]
Y27632 ROCK1Ki: 140 nM[2]
ROCK2Ki: 300 nM[2]
H1152 ROCK2IC50: 12 nM[4][5]
CaMKIIIC50: 180 nM
PKGIC50: 360 nM
Aurora AIC50: 745 nM
PKAIC50: 3.03 µM
PKCIC50: 5.68 µM
MLCKIC50: 28.3 µM
Cellular AssayThis compoundY27632H1152Cell LineReference
Inhibition of pMLC2 Phosphorylation IC50: 26 nMSignificant inhibition at 10 µMSignificant inhibition at 10 µMKPC mouse PDAC cells[7]
Inhibition of pMYPT1 Phosphorylation IC50: 69 nMSignificant inhibition at 10 µMSignificant inhibition at 10 µMKPC mouse PDAC cells[7]
Effect on Cell Viability (18h treatment) Reduced at 10 µMNo effect at 10 µMNo effect at 10 µMKPC mouse PDAC cells[7]

Signaling Pathways and Experimental Workflow

Rho/ROCK Signaling Pathway and Inhibition

The diagram below illustrates the canonical Rho/ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1). Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, further increasing MLC phosphorylation. This compound, Y27632, and H1152 all inhibit ROCK, thereby blocking these downstream events.

cluster_inhibitors Inhibitors RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC MLC ROCK->MLC Phosphorylates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates pMLC pMLC (Active) MLC->pMLC Actomyosin_Contraction Actomyosin Contraction (Stress Fibers, Cell Motility) pMLC->Actomyosin_Contraction Myosin_Phosphatase Myosin Phosphatase Myosin_Phosphatase->pMLC Dephosphorylates pMYPT1 pMYPT1 (Inactive) MYPT1->pMYPT1 pMYPT1->Myosin_Phosphatase Inhibits This compound This compound This compound->ROCK Y27632 Y27632 Y27632->ROCK H1152 H1152 H1152->ROCK

Caption: Inhibition of the Rho/ROCK Signaling Pathway.

General Experimental Workflow for a Kinase Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory activity of compounds like this compound, Y27632, and H1152 against a target kinase in a biochemical assay.

Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor dilutions to assay plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase to wells Dispense_Inhibitor->Add_Kinase Pre_incubation Pre-incubate Add_Kinase->Pre_incubation Initiate_Reaction Initiate reaction with ATP/Substrate mix Pre_incubation->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add detection reagent) Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Kinase Inhibition Assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Dilute the kinase, substrate (e.g., recombinant MYPT1), and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the inhibitor (this compound, Y27632, or H1152) in the kinase buffer.

  • Assay Procedure:

    • Add 1 µL of the inhibitor dilutions or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase to each well.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) to each well to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of a kinase detection reagent.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Western Blotting for Phosphorylated Myosin Light Chain 2 (p-MLC2)

This protocol is for assessing the cellular activity of ROCK inhibitors by measuring the phosphorylation of a key downstream target.

  • Cell Culture and Treatment:

    • Plate cells (e.g., pancreatic ductal adenocarcinoma cells) and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound, Y27632, H1152, or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-MLC2 (e.g., Thr18/Ser19) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total MLC2 and a loading control (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-MLC2 signal to the total MLC2 signal and the loading control.

    • Calculate the percentage of p-MLC2 relative to the vehicle-treated control.

Conclusion

This compound, Y27632, and H1152 are all potent inhibitors of ROCK activity. The choice of inhibitor will depend on the specific research question.

  • Y27632 and H1152 are highly selective ROCK inhibitors and are ideal for studies focused specifically on the Rho/ROCK pathway.

  • This compound offers the advantage of simultaneously inhibiting ROCK and AKT, as well as other AGC kinases. This makes it a valuable tool for investigating the interplay between these signaling pathways and for exploring the therapeutic potential of multi-kinase inhibition. However, its broader activity profile should be considered when interpreting experimental results.

This guide provides a starting point for comparing these three important research tools. It is recommended to consult the primary literature for more detailed information and to optimize experimental conditions for your specific cell type and assay.

References

Validating AT13148 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the engagement of a therapeutic agent with its intended molecular target within a cellular context is a critical step in preclinical validation. This guide provides a comprehensive comparison of methodologies to validate the target engagement of AT13148, a potent, orally available, ATP-competitive multi-AGC kinase inhibitor.

This compound has demonstrated significant anti-tumor activity by targeting a range of kinases within the AGC family, including Akt, p70S6K, PKA, and ROCK.[1][2] Validating that this compound effectively binds to these targets in a cellular environment is paramount for interpreting its biological effects and advancing its clinical development. This guide outlines and compares key experimental approaches for this purpose, providing detailed protocols and data interpretation guidelines.

Comparison of Target Engagement Methodologies

The selection of a target engagement assay depends on various factors, including the specific kinase of interest, available reagents, and the desired throughput. Below is a comparison of three common methodologies: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays.

Methodology Principle Pros Cons Throughput
Western Blotting Measures the phosphorylation status of downstream substrates as a proxy for target kinase activity.- Relatively low cost- Widely available technology- Provides information on pathway modulation- Indirect measure of target engagement- Can be influenced by off-target effects- Semi-quantitativeLow to Medium
CETSA Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.- Direct measure of target binding in intact cells- No requirement for compound or protein labeling- Target-specific antibody required for detection- Optimization of heating conditions may be necessaryMedium
NanoBRET Measures the binding of a test compound to a NanoLuciferase-tagged target protein in live cells by monitoring the displacement of a fluorescent tracer.- Direct and quantitative measure of target engagement in live cells- High sensitivity and specificity- Amenable to high-throughput screening- Requires genetic modification of cells to express the fusion protein- Availability of specific tracers can be a limitationHigh

I. Western Blotting: Assessing Downstream Pathway Modulation

The most direct and widely published method to confirm the cellular activity of this compound is to measure the phosphorylation of downstream substrates of its target kinases. A reduction in the phosphorylation of these substrates upon this compound treatment is a strong indicator of target engagement and pathway inhibition.

Key Downstream Targets for this compound:
  • p-GSK3β (Ser9): A direct substrate of Akt. Inhibition of Akt by this compound leads to a decrease in GSK3β phosphorylation at this site.

  • p-S6 Ribosomal Protein (Ser235/236): A downstream effector of the p70S6K signaling pathway.

  • p-Cofilin (Ser3): A substrate of ROCK, involved in actin cytoskeleton dynamics.

  • p-Myosin Light Chain 2 (Thr18/Ser19): Another key substrate of ROCK, regulating cell motility and contraction.

Experimental Protocol: Western Blotting
  • Cell Culture and Treatment: Plate cancer cell lines with known dysregulation in the PI3K/Akt pathway (e.g., PTEN-deficient lines like PC3 or U87MG) and allow them to adhere overnight.

  • Compound Incubation: Treat cells with a dose-range of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target substrates (e.g., p-GSK3β, total GSK3β, p-S6, total S6, etc.) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.

Comparative Data: this compound vs. a Selective Akt Inhibitor

To distinguish the multi-kinase inhibitory effect of this compound from that of a more selective agent, a comparison with a compound like CCT128930 (a selective Akt inhibitor) is informative.

Downstream Target Expected Effect of this compound Expected Effect of CCT128930
p-GSK3β (Ser9) Strong InhibitionStrong Inhibition
p-S6 (Ser235/236) Strong InhibitionPartial or No Inhibition
p-Cofilin (Ser3) Strong InhibitionNo Inhibition

This comparative analysis can help to confirm the engagement of this compound with its multiple targets.[1]

II. Cellular Thermal Shift Assay (CETSA): Direct Target Engagement

CETSA provides a direct measure of target engagement by assessing the thermal stabilization of a protein upon ligand binding in intact cells.

Experimental Protocol: CETSA
  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction (containing stabilized, non-denatured target protein) from the precipitated proteins by centrifugation.

  • Detection: Analyze the soluble fraction by Western blotting or other protein detection methods (e.g., ELISA) using an antibody specific for the target kinase (e.g., Akt1, ROCK1).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

III. NanoBRET™ Target Engagement Assay: A High-Throughput Approach

The NanoBRET assay is a powerful technique to quantify compound binding to a specific protein target in living cells.[3]

Experimental Protocol: NanoBRET
  • Cell Line Generation: Generate a stable cell line expressing the target kinase (e.g., Akt1) fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells in a multi-well plate and add the NanoBRET® tracer, a fluorescently labeled ligand that binds to the target kinase.

  • Compound Addition: Add a range of concentrations of this compound.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer between the NanoLuc®-tagged kinase and the fluorescent tracer.

  • Data Analysis: The binding of this compound to the target kinase will displace the tracer, leading to a decrease in the BRET signal. The IC50 value can then be calculated, representing the concentration of this compound required to displace 50% of the tracer.

Signaling Pathway and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated.

AT13148_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 p70S6K p70S6K Akt->p70S6K GSK3b GSK3β Akt->GSK3b mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6 S6 p70S6K->S6 ROCK ROCK Cofilin Cofilin ROCK->Cofilin MLC MLC ROCK->MLC This compound This compound This compound->Akt This compound->p70S6K This compound->ROCK

Caption: this compound signaling pathway inhibition.

Western_Blot_Workflow A Cell Treatment with This compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Antibody Incubation E->F G Detection & Analysis F->G

Caption: Western Blotting workflow for target engagement.

CETSA_Workflow A Cell Treatment (this compound vs. Vehicle) B Heating at Temperature Gradient A->B C Cell Lysis B->C D Centrifugation to Separate Soluble Fraction C->D E Detection of Soluble Target Protein D->E F Generation of Melting Curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

Validating the target engagement of this compound in a cellular context is essential for a thorough understanding of its mechanism of action. While Western blotting for downstream substrates provides a robust and accessible method for demonstrating pathway inhibition, more direct techniques like CETSA and NanoBRET offer complementary and often more quantitative data on target binding. The choice of methodology will depend on the specific research question and available resources. A multi-pronged approach, employing both indirect and direct measures of target engagement, will provide the most comprehensive and compelling validation of this compound's activity in cells.

References

AT13148: A Comparative Guide to Its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

AT13148 is an orally available, ATP-competitive small molecule inhibitor targeting the AGC group of kinases. This guide provides a comprehensive overview of the cross-reactivity profile of this compound against a panel of kinases, presenting key experimental data to inform research and development decisions.

Kinase Inhibition Profile of this compound

This compound has been profiled against a panel of 40 kinases to determine its selectivity. The following table summarizes the in vitro inhibitory activity of this compound against various kinases, with a focus on its primary targets within the AGC kinase family and notable off-target interactions.

Kinase FamilyKinase TargetIC50 (nM)
AGC AKT138
AKT2402
AKT350
p70S6K8
PKA3
ROCKI6
ROCKII4
RSK185
SGK363
Other CHK2>800
Aurora B>800

Data sourced from Yap TA, et al. Clin Cancer Res. 2012.

Experimental Protocols

The in vitro kinase inhibition assays were performed to determine the IC50 values of this compound against a panel of kinases.

In Vitro Kinase Assay:

  • Assay Principle: The assays measured the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, was determined.

  • Kinase Panel: this compound was screened against a panel of 40 kinases at the National Centre for Kinase Profiling, Dundee, UK.

  • Assay Conditions: Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Michaelis constant (Km) for each respective enzyme. This ensures that the inhibition observed is competitive with respect to ATP. The assays were conducted using purified, recombinant kinases and their respective substrates. The detection of kinase activity was likely performed using a radiometric assay, a common method for kinase profiling that measures the incorporation of a radiolabeled phosphate group from ATP onto the substrate.

Signaling Pathway Analysis

This compound primarily targets key kinases within the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Its inhibitory action on AKT and p70S6K directly impacts this pathway. Additionally, its potent inhibition of ROCK and PKA indicates its influence on other crucial cellular processes, including cytoskeletal dynamics and metabolism.

AT13148_Signaling_Pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_pka PKA Pathway cluster_rock ROCK Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K activates eIF4E eIF4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis eIF4E->Protein_Synthesis GPCR G-Protein Coupled Receptor (GPCR) AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Metabolism Metabolism PKA->Metabolism RhoA RhoA ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Reorganization ROCK->Cytoskeleton This compound This compound This compound->AKT This compound->p70S6K This compound->PKA This compound->ROCK

Figure 1. Signaling pathways inhibited by this compound.

Experimental Workflow

The general workflow for determining the kinase inhibition profile of a compound like this compound involves several key steps, from initial screening to detailed IC50 determination.

experimental_workflow start Start compound_prep Compound Preparation (this compound) start->compound_prep single_conc Single Concentration Inhibition Assay compound_prep->single_conc kinase_panel Kinase Panel Screening (e.g., 40 kinases) kinase_panel->single_conc data_analysis1 Data Analysis: % Inhibition single_conc->data_analysis1 hit_selection Hit Identification (>80% inhibition) data_analysis1->hit_selection ic50_determination IC50 Determination Dose-Response Assay hit_selection->ic50_determination Potent Hits selectivity_profile Generate Selectivity Profile hit_selection->selectivity_profile Inactive/Weak Hits data_analysis2 Data Analysis: IC50 Calculation ic50_determination->data_analysis2 data_analysis2->selectivity_profile end End selectivity_profile->end

Figure 2. Workflow for kinase inhibitor profiling.

References

Comparative Analysis of AT13148 and Fasudil: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitors AT13148 and fasudil. The following sections detail their mechanisms of action, target profiles, and available experimental data, offering a comprehensive resource for evaluating these compounds in preclinical and clinical research.

Introduction

This compound is a multi-kinase inhibitor that potently targets several members of the AGC kinase family, including Rho-associated coiled-coil containing protein kinase (ROCK) and protein kinase B (AKT).[1][2] It has been investigated primarily for its anti-proliferative and anti-metastatic properties in the context of solid tumors.[1] In contrast, fasudil is a well-established ROCK inhibitor, approved for clinical use in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[3][4] Its therapeutic effects are largely attributed to its vasodilatory properties.[3] Fasudil has also been explored for its potential in treating a range of other conditions, including pulmonary hypertension and neurodegenerative diseases.[3][5]

Mechanism of Action and Target Specificity

Both this compound and fasudil function as ATP-competitive inhibitors of ROCK kinases. However, their selectivity profiles differ significantly. This compound exhibits a broader inhibitory activity against the AGC kinase family, whereas fasudil is more selective for ROCK.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)Fasudil IC₅₀/Kᵢ (µM)
ROCK16[3]Kᵢ: 0.33[2]
ROCK24[3]0.158[2]
AKT138[6]-
AKT2402[6]-
AKT350[6]-
p70S6K8[6]-
PKA3[6]4.58[2]
PKC-12.30[2]
PKG-1.650[2]

Note: IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ represents the inhibition constant.

This compound is a potent dual inhibitor of ROCK1 and ROCK2, and also demonstrates significant inhibitory activity against AKT isoforms and other AGC kinases like p70S6K and PKA.[6] Fasudil is a potent inhibitor of ROCK2 and also inhibits ROCK1, but with less potency against other kinases such as PKA, PKC, and PKG.[2]

Signaling Pathways

The primary signaling pathway targeted by both inhibitors is the Rho/ROCK pathway, which plays a crucial role in regulating cell shape, motility, and contraction. This compound, due to its broader specificity, also significantly impacts the PI3K/AKT signaling pathway, which is critical for cell survival and proliferation.

Signaling_Pathways cluster_0 Rho/ROCK Pathway cluster_1 PI3K/AKT Pathway RhoA RhoA ROCK ROCK MLC MLC ROCK->MLC phosphorylates p-MLC p-MLC MLC->p-MLC Actomyosin Contraction Actomyosin Contraction p-MLC->Actomyosin Contraction PI3K PI3K AKT AKT PI3K->AKT Downstream Effectors Downstream Effectors AKT->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Fasudil Fasudil Fasudil->ROCK This compound This compound This compound->ROCK This compound->AKT

Signaling pathways of this compound and fasudil.

Comparative Experimental Data

While direct head-to-head clinical trials are lacking, preclinical studies provide valuable comparative data. A study on pancreatic ductal adenocarcinoma (PDAC) models demonstrated that both this compound and fasudil can block the invasion of cancer cells.[7]

Table 2: Preclinical Efficacy in Pancreatic Cancer Models

ParameterThis compoundFasudilReference
Inhibition of PDAC cell invasionYesYes[7]

In this study, both inhibitors were shown to phenocopy the effects of selective ROCK inhibitors in blocking substrate phosphorylation, inducing morphological changes, and reducing cell motility and invasion.[7]

Pharmacokinetics

The pharmacokinetic profiles of this compound and fasudil have been characterized in preclinical and clinical settings.

Table 3: Comparative Pharmacokinetic Parameters

ParameterThis compound (Human, 180 mg oral)Fasudil (Human, oral)
Mean Cₘₐₓ 383 nM[3]Not specified in the provided results
Mean AUC 13399 nM*h[3]Not specified in the provided results
Elimination Half-life ~24h (at 20mg)[8]0.76 hours (active metabolite: 4.66 hours)[9]

This compound exhibited a longer half-life compared to fasudil. However, the first-in-human study of this compound was terminated due to a narrow therapeutic index and a variable pharmacokinetic profile.[1][3]

Safety and Tolerability

Clinical data has revealed distinct safety profiles for this compound and fasudil.

Table 4: Comparative Adverse Effects in Clinical Trials

Adverse EffectThis compoundFasudil
Common Fatigue, nausea, headaches, hypotension[3]Headache, dizziness, hypotension[5][10]
Dose-Limiting Toxicities Hypotension, pneumonitis, elevated liver enzymes, skin rash[3]Generally well-tolerated; adverse events mainly related to disease progression in ALS trials[11]

The clinical development of this compound was halted due to dose-limiting toxicities, including hypotension, which is a known on-target effect of ROCK inhibition.[3] Fasudil has a more established and generally favorable safety profile from its clinical use and ongoing trials.[10][11][12]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ROCK inhibitors. For specific details, researchers should refer to the materials and methods sections of the cited literature.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Kinase_Assay_Workflow Purified ROCK Kinase Purified ROCK Kinase Incubation Incubation Purified ROCK Kinase->Incubation Substrate (e.g., MYPT1) Substrate (e.g., MYPT1) Substrate (e.g., MYPT1)->Incubation ATP ATP ATP->Incubation Inhibitor (this compound or Fasudil) Inhibitor (this compound or Fasudil) Inhibitor (this compound or Fasudil)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50)

General workflow for an in vitro kinase assay.

Protocol:

  • Reaction Setup: In a microplate, combine the purified ROCK enzyme, a specific substrate (e.g., recombinant MYPT1), and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or fasudil) to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that quantify the amount of ATP consumed.[13][14]

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Cell-Based Western Blot for ROCK Activity

This method assesses the ability of an inhibitor to block the phosphorylation of downstream ROCK targets within intact cells.

Protocol:

  • Cell Culture and Treatment: Culture cells to a desired confluency and then treat with different concentrations of the inhibitor for a specified duration.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a ROCK substrate (e.g., p-MYPT1 or p-MLC).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent or fluorescent substrate.

  • Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein or a loading control (e.g., GAPDH or β-actin).

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of an inhibitor on the collective migration of a cell population.

Wound_Healing_Workflow Seed Cells to Confluency Seed Cells to Confluency Create Scratch/Wound Create Scratch/Wound Seed Cells to Confluency->Create Scratch/Wound Add Inhibitor Add Inhibitor Create Scratch/Wound->Add Inhibitor Image at T=0 Image at T=0 Add Inhibitor->Image at T=0 Incubate Incubate Image at T=0->Incubate Image at T=x Image at T=x Incubate->Image at T=x Analyze Wound Closure Analyze Wound Closure Image at T=x->Analyze Wound Closure

Workflow for a wound healing (scratch) assay.

Protocol:

  • Cell Seeding: Plate cells in a multi-well plate and grow them to form a confluent monolayer.[3]

  • Wound Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip or a specialized tool.[3]

  • Treatment: Wash the wells to remove dislodged cells and add fresh media containing the test inhibitor at various concentrations.

  • Imaging: Capture images of the wound at the beginning of the experiment (T=0) and at subsequent time points (e.g., every 6-12 hours).

  • Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the closure rates between treated and untreated cells to determine the effect of the inhibitor on cell migration.

Conclusion

This compound and fasudil are both inhibitors of ROCK kinases but possess distinct pharmacological profiles. This compound is a potent multi-kinase inhibitor targeting both the Rho/ROCK and PI3K/AKT pathways, which showed promise in preclinical cancer models but faced challenges in clinical development due to its toxicity profile. Fasudil is a more selective ROCK inhibitor with a well-established clinical safety profile and proven efficacy for specific indications. The choice between these two inhibitors for research purposes will depend on the specific scientific question being addressed. For studies focused on the specific roles of ROCK1 and ROCK2, the more selective profile of fasudil may be advantageous. For investigations into the combined inhibition of ROCK and AKT signaling in cancer, this compound could serve as a valuable tool, albeit with careful consideration of its broader kinase activity. This guide provides a foundation for researchers to make informed decisions regarding the selection and application of these important pharmacological agents.

References

AT13148 Gene Expression Signature: A Comparative Analysis Against Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression signature induced by the multi-AGC kinase inhibitor, AT13148, with that of other kinase inhibitors. The information is compiled from publicly available experimental data to assist researchers in understanding the unique molecular mechanisms of this compound and its potential applications in cancer therapy.

Introduction to this compound

This compound is an oral, ATP-competitive multi-AGC kinase inhibitor that has shown potent anti-tumor activity in preclinical studies.[1][2][3] It targets several key kinases in the PI3K/AKT/mTOR signaling pathway, including AKT, p70S6K, PKA, ROCK, and SGK.[1][2] This multi-targeted approach may offer advantages over single-target inhibitors by potentially increasing anti-tumor efficacy and minimizing the development of resistance.[1][3] Understanding the global changes in gene expression following treatment with this compound is crucial for elucidating its mechanism of action and identifying potential biomarkers of response.

Comparison of Gene Expression Signatures: this compound vs. a Selective AKT Inhibitor

A key study by Yap et al. (2012) in Clinical Cancer Research provides a direct comparison of the gene expression profiles induced by this compound and a selective AKT inhibitor, CCT128930, in PTEN-deficient U87MG human glioblastoma cells.[1][3] This comparison is critical for dissecting the effects of inhibiting multiple AGC kinases versus the specific inhibition of AKT.

The study revealed a distinct difference in the primary biological processes affected by the two inhibitors. While both compounds modulated genes involved in the PI3K pathway, their downstream effects diverged significantly. This compound was found to have a predominant effect on genes involved in apoptosis , whereas the selective AKT inhibitor CCT128930 primarily modulated genes related to the cell cycle .[1][3]

This differential effect on gene expression translates to different cellular outcomes. Treatment with this compound leads to a greater apoptotic phenotype, while CCT128930 primarily induces a G1 phase cell cycle arrest.[1]

Quantitative Data Summary

The following table summarizes the key differences in the gene expression signatures of this compound and CCT128930 based on the findings from the Yap et al. (2012) study.

FeatureThis compound (Multi-AGC Kinase Inhibitor)CCT128930 (Selective AKT Inhibitor)Reference
Primary Affected Pathway ApoptosisCell Cycle[1][3]
Key Upregulated Genes Pro-apoptotic genesGenes involved in cell cycle arrest (e.g., p21, p27)[1]
Key Downregulated Genes Anti-apoptotic genes (e.g., BCL-2 family members)Genes promoting cell cycle progression (e.g., cyclins, CDKs)[1]
Cellular Outcome Induction of ApoptosisG1 Cell Cycle Arrest[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

AT13148_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors Growth Factors Growth Factors RTK Receptor Tyrosine Kinase Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Cell Cycle Cell Cycle AKT->Cell Cycle p70S6K p70S6K p70S6K->Cell Cycle PKA PKA ROCK ROCK ROCK->Cell Cycle SGK SGK This compound This compound This compound->AKT This compound->p70S6K This compound->PKA This compound->ROCK This compound->SGK

This compound Signaling Pathway

Experimental_Workflow Cell_Culture U87MG Cell Culture (PTEN-deficient) Treatment Treatment with this compound or CCT128930 Cell_Culture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Microarray Gene Expression Microarray RNA_Isolation->Microarray Data_Analysis Data Normalization and Analysis Microarray->Data_Analysis Gene_Ontology Gene Ontology and Pathway Analysis Data_Analysis->Gene_Ontology

Gene Expression Profiling Workflow

Experimental Protocols

The following is a detailed methodology for the gene expression profiling experiment as described in the study by Yap et al. (2012).

Cell Culture and Treatment:

  • Cell Line: U87MG human glioblastoma cells (PTEN-deficient).

  • Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were treated with either this compound or the selective AKT inhibitor CCT128930 at a concentration of 1 µM for 6 hours. Control cells were treated with the vehicle (DMSO).

RNA Isolation and Microarray Analysis:

  • RNA Extraction: Total RNA was extracted from the treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity were assessed using spectrophotometry and gel electrophoresis.

  • Microarray Platform: Gene expression profiling was performed using a whole-genome microarray platform (e.g., Agilent or Affymetrix).

  • Hybridization and Scanning: Labeled cRNA was hybridized to the microarrays, which were then washed and scanned to acquire the raw intensity data.

Data Analysis:

  • Data Normalization: Raw microarray data was normalized to correct for systematic variations.

  • Differential Gene Expression Analysis: Statistical analysis was performed to identify genes that were significantly differentially expressed between the drug-treated and vehicle-treated control groups. A fold-change and p-value cutoff were used to determine significance.

  • Gene Ontology and Pathway Analysis: The lists of differentially expressed genes were subjected to gene ontology and pathway enrichment analysis to identify the biological processes and signaling pathways that were most significantly affected by the drug treatments.

Comparison with Other Classes of Kinase Inhibitors

While a direct, quantitative comparison of the this compound gene expression signature with that of other classes of kinase inhibitors is challenging due to variations in experimental conditions across different studies, a qualitative comparison can be made based on their known mechanisms of action.

  • MAPK Pathway Inhibitors (e.g., MEK inhibitors, BRAF inhibitors): These inhibitors typically induce gene expression changes related to the inhibition of cell proliferation, survival, and angiogenesis. The gene signatures often show downregulation of genes involved in the MAPK signaling cascade and its downstream targets. Unlike this compound, the primary effect is not typically a direct and predominant induction of apoptotic genes, but rather a halt in proliferative signaling.

  • Receptor Tyrosine Kinase (RTK) Inhibitors (e.g., EGFR inhibitors, VEGFR inhibitors): The gene expression signatures of RTK inhibitors are highly dependent on the specific RTK being targeted and the cellular context. Generally, they lead to the downregulation of genes involved in cell growth, proliferation, and survival pathways that are downstream of the targeted receptor. While apoptosis can be a consequence of RTK inhibition, the initial and most prominent changes in gene expression are often related to the attenuation of the specific signaling pathway driven by that receptor.

In contrast to these more pathway-specific inhibitors, the multi-targeted nature of this compound results in a broader impact on cellular signaling, leading to a more pronounced and direct activation of the apoptotic machinery, as evidenced by its distinct gene expression signature.

Conclusion

The gene expression signature of this compound is characterized by a predominant effect on apoptosis-related genes, distinguishing it from selective AKT inhibitors which primarily affect cell cycle regulation. This unique molecular profile underscores the potential of its multi-AGC kinase inhibition strategy. Further research comparing the gene expression signature of this compound with a wider range of kinase inhibitors under standardized conditions would be valuable for a more comprehensive understanding of its place in the landscape of targeted cancer therapies.

References

Confirming AT13148-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the mechanism of action of novel therapeutic compounds is a critical step. This guide provides a comparative overview of caspase assays for confirming apoptosis induced by AT13148, a potent dual inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and AKT kinases. Experimental data, detailed protocols, and a comparison with the well-characterized apoptosis inducer, staurosporine, are presented to aid in the robust assessment of this compound's pro-apoptotic activity.

This compound is a multi-AGC kinase inhibitor that has been shown to induce cell death and apoptosis in preclinical cancer models.[1][2] Its mechanism of action involves the inhibition of key survival signaling pathways, making it a promising candidate for cancer therapy. A crucial aspect of its preclinical evaluation is the definitive confirmation of apoptosis as the mode of cell death. Caspase assays are a reliable and widely used method for this purpose, as caspases are the central executioners of the apoptotic cascade.

This guide will focus on the most common and reliable methods for quantifying caspase activity, particularly the activation of effector caspases-3 and -7, which are key mediators of apoptosis. We will also discuss the analysis of Poly(ADP-ribose) polymerase (PARP) cleavage, a downstream event of caspase-3 activation, as a secondary confirmation of apoptosis.

Comparative Analysis of Apoptosis Induction

To objectively evaluate the pro-apoptotic efficacy of this compound, a comparison with a well-established apoptosis inducer is essential. Staurosporine, a potent broad-spectrum protein kinase inhibitor, is widely used as a positive control for apoptosis induction in various cell types.

Table 1: Comparison of this compound and Staurosporine in Inducing Caspase-3/7 Activity

CompoundCell TypeConcentrationIncubation TimeFold Increase in Caspase-3/7 Activity (vs. Control)EC50Reference
This compound Primary Hepatocytes6.25 - 400 µM5 hoursTime and concentration-dependent increase256 µM[3]
Staurosporine U2OS1 µMNot Specified~16-foldNot Specified[4]
Staurosporine NIH3T31 µM6 hoursSignificant increaseNot Specified[2][5]
Staurosporine HeLa0.5 µM4 hoursDose-dependent increaseNot Specified[4]
Staurosporine Bovine Lens Epithelial Cells1 µM3 hoursSignificant increaseNot Specified[6][7]

Note: The data presented are from different studies and cell types, and therefore, direct comparison should be made with caution. The EC50 value for this compound is notably higher than the typical concentrations of staurosporine used to induce apoptosis, which could be attributed to the different cell types and experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

AT13148_Signaling_Pathway This compound This compound ROCK ROCK This compound->ROCK inhibition AKT AKT This compound->AKT inhibition Apoptosis Apoptosis ROCK->Apoptosis promotion (via inhibition of survival signals) AKT->Apoptosis promotion (via inhibition of survival signals)

Caption: this compound-induced apoptosis signaling pathway.

Caspase_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Caspase-3/7 Assay cluster_data_analysis Data Analysis Seed_Cells Seed Cells in a Multi-well Plate Treat_Cells Treat with this compound or Staurosporine Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Add_Reagent Add Caspase-3/7 Reagent Incubate->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Measure_Signal Measure Luminescence or Fluorescence Incubate_RT->Measure_Signal Normalize_Data Normalize to Control Measure_Signal->Normalize_Data Calculate_Fold_Change Calculate Fold Change Normalize_Data->Calculate_Fold_Change Determine_EC50 Determine EC50 Calculate_Fold_Change->Determine_EC50

References

AT13148: Exploring Synergy with Anticancer Agents - A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite initial promise as a novel multi-AGC kinase inhibitor, publicly available preclinical data detailing the synergistic effects of AT13148 in combination with other anticancer agents is notably absent. Development of this compound was discontinued following a first-in-human Phase I clinical trial due to a narrow therapeutic index and an unfavorable pharmacokinetic profile. This guide summarizes the known mechanism of action of this compound, its preclinical activity as a monotherapy, and the theoretical rationale for potential synergistic combinations, while highlighting the lack of published experimental data to support these hypotheses.

This compound: A Multi-Targeted Approach to Cancer Therapy

This compound is an oral, ATP-competitive inhibitor of multiple AGC kinases, including AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1] The PI3K/AKT/mTOR signaling pathway, in which AKT and p70S6K are key components, is frequently deregulated in cancer, making it a critical therapeutic target. By simultaneously inhibiting several kinases in this pathway, this compound was designed to offer a more potent antitumor effect and potentially overcome resistance mechanisms compared to single-target inhibitors.

Preclinical studies demonstrated that this compound could block the phosphorylation of downstream targets of these kinases and induce apoptosis in various cancer cell lines.[1] In vivo, this compound showed antitumor efficacy in xenograft models of breast, prostate, and uterine cancers.[1]

Theoretical Rationale for Synergistic Combinations

Based on its mechanism of action, there is a strong theoretical basis for combining this compound with other anticancer agents.

Combination with Chemotherapy

Many conventional chemotherapeutic agents induce DNA damage, leading to cell cycle arrest and apoptosis. Cancer cells, however, can activate survival pathways, such as the PI3K/AKT pathway, to counteract the effects of chemotherapy. By inhibiting this pro-survival signaling with this compound, it is conceivable that the cytotoxic effects of chemotherapeutic drugs could be enhanced.

Combination with Targeted Therapies

Resistance to targeted therapies often involves the activation of alternative signaling pathways. For instance, tumors treated with inhibitors of the MAPK pathway (e.g., MEK or BRAF inhibitors) can develop resistance through the activation of the PI3K/AKT pathway. A combination of this compound with a MAPK pathway inhibitor could therefore represent a strategy to prevent or overcome such resistance. Similarly, combining this compound with inhibitors of other receptor tyrosine kinases could offer a dual-pronged attack on cancer cell growth and survival.

Lack of Preclinical Synergy Data

A comprehensive search of scientific literature and conference proceedings did not yield any published studies that specifically investigated the synergistic effects of this compound in combination with other anticancer agents. Consequently, there is no quantitative data, such as Combination Index (CI) values or in vivo tumor growth inhibition data for combination therapies, available in the public domain. Furthermore, detailed experimental protocols for such combination studies are also unavailable.

Clinical Development and Discontinuation

A first-in-human Phase I clinical trial of this compound was conducted in patients with advanced solid tumors.[2] The study was terminated due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, elevated liver enzymes, and skin rash being observed.[3] Additionally, the pharmacokinetic profile of the drug was not favorable.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for assessing drug synergy, which would have been applicable to preclinical studies of this compound combinations had they been conducted and published.

AT13148_Signaling_Pathway This compound Targeted Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream p70S6K p70S6K mTORC1->p70S6K p70S6K->Downstream ROCK ROCK ROCK->Downstream PKA PKA PKA->Downstream This compound This compound This compound->AKT This compound->p70S6K This compound->ROCK This compound->PKA

Caption: this compound inhibits multiple AGC kinases.

Synergy_Workflow General Workflow for Synergy Assessment Cell_Culture Cancer Cell Lines Single_Agent Single Agent Treatment (this compound or Other Agent) Cell_Culture->Single_Agent Combination Combination Treatment (this compound + Other Agent) Cell_Culture->Combination Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Single_Agent->Viability_Assay Combination->Viability_Assay Data_Analysis Data Analysis (IC50, Combination Index) Viability_Assay->Data_Analysis In_Vivo In Vivo Xenograft Model Data_Analysis->In_Vivo Inform Results Synergy/Additive/Antagonistic Effect Determination Data_Analysis->Results Tumor_Measurement Tumor Growth Measurement In_Vivo->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo->Toxicity_Assessment Tumor_Measurement->Results Toxicity_Assessment->Results

Caption: A typical workflow for evaluating drug synergy.

Conclusion

While this compound showed interesting preclinical activity as a multi-AGC kinase inhibitor, its clinical development was halted. The lack of publicly available data on its synergistic activity with other anticancer agents prevents a comprehensive comparison and evaluation of its potential in combination therapies. The information presented here is based on the limited available data for this compound as a monotherapy and the general principles of combination cancer therapy. For researchers in drug development, the story of this compound underscores the importance of a favorable therapeutic window and pharmacokinetic profile for the successful clinical translation of a promising preclinical candidate.

References

Safety Operating Guide

Navigating the Disposal of AT13148: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the multi-AGC kinase inhibitor AT13148, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions from the manufacturer, a cautious and informed approach based on the compound's nature and general hazardous waste guidelines is paramount.

This compound is an orally active, ATP-competitive inhibitor investigated for its potent anti-tumor activity.[1] As with many compounds developed for cancer research, it should be handled as a potentially hazardous substance. This necessitates a comprehensive disposal plan that minimizes risk to personnel and the environment.

Recommended Disposal Procedures

The following procedures are based on best practices for the disposal of potent, biologically active small molecules and antineoplastic agents. It is crucial to consult your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.

1. Personal Protective Equipment (PPE):

Before handling this compound in any form (solid or in solution), appropriate PPE must be worn. This includes:

  • Double gloving: Use chemotherapy-rated gloves.

  • Lab coat: A disposable or dedicated lab coat is recommended.

  • Eye protection: Safety glasses with side shields or goggles are essential.

  • Respiratory protection: A fit-tested N95 respirator or higher should be used when handling the powder form to avoid inhalation.

2. Waste Segregation:

All waste contaminated with this compound must be segregated from general laboratory waste. Establish designated, clearly labeled waste containers for:

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.

  • Liquid Waste: This includes unused or spent solutions of this compound, as well as the first rinse of any glassware or equipment.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

3. Disposal of Solid Waste:

Contaminated solid waste should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound."

4. Disposal of Liquid Waste:

  • Unused Solutions: Unused or expired solutions of this compound should be collected in a designated, leak-proof, and chemically resistant container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name "this compound," along with the solvent used (e.g., DMSO).

  • Aqueous Solutions: Due to the potential for environmental toxicity, aqueous solutions containing this compound should not be disposed of down the drain. They must be collected as hazardous liquid waste.

  • Glassware Decontamination: Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., ethanol or a surfactant-based cleaning solution) to remove any residue. The first rinseate must be collected as hazardous liquid waste. Subsequent rinses with water can typically be disposed of down the drain, but confirm this with your institution's EHS guidelines.

5. Final Disposal:

All segregated and properly labeled this compound waste must be disposed of through your institution's hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company. Never dispose of this compound waste in the regular trash or down the sewer system.

Key Chemical and Handling Information

To facilitate safe handling and disposal, a summary of this compound's relevant properties is provided below.

PropertyValue
Chemical Formula C₁₇H₁₆ClN₃O
Molecular Weight 313.78 g/mol [2]
CAS Number 1056901-62-2[2]
Solubility Soluble in DMSO (up to 62 mg/mL)[3]
Storage (Powder) -20°C[4]
Storage (in Solvent) -80°C[5]

Experimental Protocols Referenced

While no specific experimental protocols for the disposal of this compound are available, the recommended procedures are derived from established guidelines for handling and disposing of hazardous pharmaceutical compounds and antineoplastic agents. These protocols emphasize containment, segregation, and proper waste stream management to mitigate exposure and environmental contamination.

Visualizing the Disposal Workflow

To provide a clear, step-by-step visual guide for the proper disposal of this compound, the following workflow diagram has been generated.

AT13148_Disposal_Workflow cluster_Preparation Preparation cluster_Waste_Generation Waste Generation cluster_Segregation Segregation & Collection cluster_Final_Disposal Final Disposal PPE Wear Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) Solid_Waste Solid Waste (Gloves, Tips, Vials) Liquid_Waste Liquid Waste (Solutions, Rinsates) Sharps_Waste Sharps Waste (Needles, Syringes) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Place in Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Collect in Sharps_Container Labeled Sharps Hazardous Waste Container Sharps_Waste->Sharps_Container Place in EHS_Pickup Arrange for Pickup by Institutional EHS Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup Licensed_Disposal Disposal by Licensed Hazardous Waste Vendor EHS_Pickup->Licensed_Disposal

This compound Disposal Workflow

Disclaimer: The information provided here is intended as a guide and is based on general best practices for handling hazardous research chemicals. Always prioritize your institution's specific safety and disposal protocols and consult with your Environmental Health and Safety department for guidance.

References

Essential Safety and Logistical Information for Handling AT13148

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of AT13148, a potent, orally active, and ATP-competitive multi-AGC kinase inhibitor. Given its cytotoxic potential, as evidenced by clinical trial data, strict adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.

I. Compound and Safety Data

This compound is a small molecule inhibitor targeting multiple kinases in the AGC family, including Akt1/2/3, p70S6K, PKA, and ROCKI/II.[1][2] Due to its potent biological activity, it should be handled with the utmost care as a hazardous compound.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₁₇H₁₆ClN₃O[1]
Molecular Weight 313.78 g/mol [1]
Appearance Powder[3]
Solubility DMSO: up to 62 mg/mL[4]
Water: Insoluble[4]
Ethanol: Insoluble[4]
Storage (Powder) -20°C for up to 3 years[3][5]
Storage (in Solvent) -80°C for up to 6 months[6]

Inhibitory Concentrations (IC₅₀):

TargetIC₅₀Source
Akt1 38 nM[2][4]
Akt2 402 nM[2][4]
Akt3 50 nM[2][4]
p70S6K 8 nM[2][4]
PKA 3 nM[2][4]
ROCKI 6 nM[2][4]
ROCKII 4 nM[2][4]
II. Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.
Hand Protection Double-gloving with nitrile glovesInner glove should be tucked under the lab coat cuff, and the outer glove should extend over the cuff. Change gloves immediately if contaminated.
Body Protection Disposable, solid-front, back-closing laboratory coatShould be resistant to chemical permeation. Cuffs should be tight-fitting.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorMandatory when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.
III. Operational Plan: Step-by-Step Handling Protocol

All handling of this compound, from weighing the solid compound to the preparation of stock solutions and dilutions, must be conducted in a designated area, within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize exposure risk.

  • Preparation of Workspace:

    • Ensure the chemical fume hood or BSC is functioning correctly.

    • Cover the work surface with disposable, plastic-backed absorbent pads.

    • Have a dedicated waste container for this compound-contaminated materials within the hood.

  • Weighing the Compound:

    • Use a dedicated, calibrated analytical balance inside the containment unit.

    • Handle the container with care to avoid creating dust.

    • Use anti-static weighing dishes.

    • Close the primary container immediately after dispensing.

  • Preparing Stock Solutions:

    • Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[4][5]

    • Slowly add the solvent to the solid to avoid splashing.

    • If necessary, sonication can be used to aid dissolution.[5]

    • Clearly label all solutions with the compound name, concentration, solvent, date, and user's initials.

  • Spill Management:

    • In case of a small spill (<5 mg), gently cover the spill with absorbent material, then wet with a 20% bleach solution. Wipe the area clean and decontaminate with a suitable laboratory detergent, followed by 70% ethanol.

    • For larger spills, evacuate the area and follow institutional emergency procedures for hazardous chemical spills.

IV. Disposal Plan

This compound and all contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: All disposable PPE (gloves, lab coat, respirator), weighing paper, pipette tips, and other contaminated materials must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any this compound waste down the drain.

  • Decontamination of Reusable Equipment: Glassware and other reusable equipment should be decontaminated by soaking in a 20% bleach solution for at least 30 minutes, followed by thorough rinsing with water and then a laboratory-grade detergent.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cell Proliferation Assay

This protocol is a general guideline for assessing the effect of this compound on cancer cell line proliferation.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., BT474, PC3, MES-SA) in appropriate media.

    • Trypsinize and count the cells.

    • Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).

    • Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assessing Cell Viability:

    • Use a colorimetric or fluorometric cell viability assay (e.g., MTT, AlamarBlue, or CellTiter-Glo®).

    • Follow the manufacturer's instructions for the chosen assay.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the this compound concentration and determine the GI₅₀ (concentration for 50% inhibition of growth) using non-linear regression analysis.

Western Blot Analysis of Protein Phosphorylation

This protocol allows for the analysis of the phosphorylation status of this compound target proteins.

  • Cell Lysis:

    • Plate and treat cells with this compound at various concentrations and time points as required.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Akt, Akt, p-p70S6K, p70S6K, p-GSK3β, GSK3β) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits multiple AGC kinases, blocking key signaling pathways.

Experimental Workflow for Handling this compound

AT13148_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal PPE 1. Don Personal Protective Equipment Workspace 2. Prepare Workspace in Fume Hood/BSC PPE->Workspace Weigh 3. Weigh this compound Powder Workspace->Weigh Dissolve 4. Prepare Stock Solution (DMSO) Weigh->Dissolve Experiment 5. Perform Experiment Dissolve->Experiment Decontaminate 6. Decontaminate Reusable Equipment Experiment->Decontaminate Waste_Disposal 7. Dispose of Contaminated Waste Decontaminate->Waste_Disposal Remove_PPE 8. Doff PPE Waste_Disposal->Remove_PPE

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT13148
Reactant of Route 2
AT13148

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.